Technical Documentation Center

Picumeterol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Picumeterol

Core Science & Biosynthesis

Foundational

Picumeterol mechanism of action beta-2 adrenoceptor agonist

An In-Depth Technical Guide to the Mechanism of Action of Picumeterol, a Beta-2 Adrenoceptor Agonist For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Picumeterol, a Beta-2 Adrenoceptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Picumeterol, a potent and selective β2-adrenergic receptor (β2-AR) agonist. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to deliver an integrated perspective on the experimental logic and protocols required to fully characterize a novel compound in this class. We will dissect the canonical and regulatory signaling pathways of the β2-AR and detail the essential experimental workflows—radioligand binding and cAMP accumulation assays—that define a ligand's affinity, selectivity, potency, and intrinsic efficacy. Drawing from published data indicating Picumeterol possesses low intrinsic activity, this guide emphasizes the importance of interpreting a compound's complete pharmacological profile to understand its therapeutic potential and limitations.[1] The structure-activity relationship of Picumeterol is also analyzed to provide a molecular context for its functional characteristics.

Introduction to Picumeterol and the β2-Adrenergic Receptor (β2-AR)

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that serves as a critical therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] Agonism of the β2-AR, which is highly expressed on airway smooth muscle cells, triggers a signaling cascade that results in bronchodilation.[3][4][5] The therapeutic landscape is defined by the classification of agonists based on their onset and duration of action, such as short-acting β2-agonists (SABAs) and long-acting β2-agonists (LABAs).[2][6]

Picumeterol (also known as GR-114297X) is the (R)-enantiomer of a potent and selective β2-AR agonist.[1][7] Its chemical structure features a dichlorinated aminophenyl head group, a canonical ethanolamine core essential for receptor activation, and a long, flexible side chain terminating in a pyridinylethoxy moiety, which likely contributes to its binding characteristics.[7][8]

Chemical Structure of Picumeterol

  • IUPAC Name: (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol[7]

  • Molecular Formula: C21H29Cl2N3O2[7]

  • Molecular Weight: 426.4 g/mol [7]

Early investigations revealed that while Picumeterol is a potent bronchodilator, it exhibits lower intrinsic activity compared to full agonists like isoprenaline and has a shorter-than-expected duration of action in vivo.[1] This finding of partial agonism is a central theme of this guide, as it necessitates a thorough, multi-assay approach to fully comprehend its mechanism of action and predict its clinical utility.

The β2-Adrenergic Receptor Signaling Nexus

Activation of the β2-AR by an agonist like Picumeterol initiates a complex series of intracellular events. The canonical pathway is mediated by the stimulatory G-protein, Gs, but the signal is tightly regulated by desensitization mechanisms that are critical to understanding agonist pharmacology.

Upon agonist binding, the β2-AR undergoes a conformational change that promotes its coupling to the heterotrimeric Gs protein.[9] This interaction catalyzes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer. The activated Gαs-GTP complex then stimulates adenylyl cyclase (AC), an enzyme that converts ATP into the second messenger cyclic adenosine monophosphate (cAMP).[3][4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately causing a decrease in intracellular calcium and relaxation of the airway smooth muscle.[3]

However, sustained or repeated agonist stimulation triggers robust negative feedback loops.

  • GRK Phosphorylation: The agonist-occupied receptor becomes a substrate for G-protein coupled receptor kinases (GRKs), such as GRK2.[10][11] GRKs phosphorylate serine and threonine residues on the receptor's C-terminal tail.[9][10]

  • β-Arrestin Recruitment: This phosphorylation pattern creates a high-affinity binding site for β-arrestin proteins.[12][13]

  • Desensitization and Internalization: The binding of β-arrestin sterically hinders the receptor's ability to couple with Gs, effectively uncoupling it from the canonical signaling pathway and desensitizing the response.[9] Furthermore, β-arrestin acts as a scaffold protein to facilitate the internalization of the receptor via clathrin-coated pits.[11] This entire process is crucial for terminating the signal and allowing for receptor resensitization following dephosphorylation.

Beta2_Signaling_Pathway cluster_cytoplasm Cytoplasm B2AR_inactive β2-AR (Inactive) B2AR_active β2-AR (Active) B2AR_inactive->B2AR_active Activation Gs_inactive Gs (GDP) B2AR_active->Gs_inactive Coupling GRK GRK B2AR_active->GRK Recruitment B_Arrestin β-Arrestin B2AR_active->B_Arrestin Binding Gs_active Gαs (GTP) Gs_inactive->Gs_active GTP/GDP Exchange Gbg Gβγ AC_inactive Adenylyl Cyclase (Inactive) Gs_active->AC_inactive Stimulation AC_active Adenylyl Cyclase (Active) AC_inactive->AC_active ATP ATP AC_active->ATP cAMP cAMP ATP->cAMP Conversion PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activation PKA_active PKA (Active) PKA_inactive->PKA_active Response Smooth Muscle Relaxation PKA_active->Response Phosphorylation Cascade GRK->B2AR_active Phosphorylation B_Arrestin->B2AR_active Desensitization Internalization Picumeterol Picumeterol Picumeterol->B2AR_inactive Binding

Caption: Canonical Gs signaling and GRK/β-Arrestin-mediated desensitization of the β2-AR.

Experimental Characterization of Picumeterol's Mechanism of Action

A rigorous, quantitative assessment is required to build a complete pharmacological profile of a novel agonist. The following protocols represent the gold-standard methodologies for this purpose.

Protocol I: Defining Receptor Affinity and Selectivity via Radioligand Binding

Expertise & Experience: The first step in characterizing any new ligand is to determine if it physically interacts with the intended target and with what affinity. A competitive radioligand binding assay is the definitive method for this. It quantifies the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (Picumeterol) by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor. Performing this assay on cells expressing the target (β2-AR) and related off-targets (e.g., β1-AR, α-ARs) is crucial for establishing a selectivity profile, which is a key predictor of potential side effects.[14][15] For instance, low selectivity against the β1-AR could lead to undesirable cardiac stimulation.[14]

  • Membrane Preparation: Culture HEK293 cells stably expressing either human β2-AR or β1-AR. Harvest cells and homogenize in a cold lysis buffer. Centrifuge to pellet the cell membranes, wash, and resuspend in binding buffer. Determine protein concentration using a BCA assay.

  • Assay Setup: In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol, near its Kd value), and a range of concentrations of unlabeled Picumeterol (e.g., 10-11 M to 10-5 M).

  • Defining Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a saturating concentration of a high-affinity, non-selective antagonist (e.g., 1 µM propranolol).

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, trapping the membranes. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of Picumeterol.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of Picumeterol that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Membranes (β2-AR & β1-AR expressing cells) start->prep setup Set up 96-well plate: Membranes + Radioligand + Variable [Picumeterol] prep->setup incubate Incubate to Equilibrium (e.g., 60 min, 30°C) setup->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter count Scintillation Counting (Measure CPM) filter->count analyze Data Analysis: Plot % Inhibition vs [Log Picumeterol] Determine IC50 count->analyze calculate Calculate Ki (Cheng-Prusoff Equation) analyze->calculate end End calculate->end

Caption: Experimental workflow for a competitive radioligand binding assay.

The Ki value is an intrinsic measure of a drug's affinity for the receptor. By comparing the Ki values at different receptors, we can calculate a selectivity ratio. A higher ratio indicates greater selectivity for the target receptor.

Compoundβ2-AR Ki (nM)β1-AR Ki (nM)Selectivity Ratio (β1-Ki / β2-Ki)
Picumeterol 0.5 50 100-fold
Isoprenaline25401.6-fold
Salmeterol3.015050-fold
(Note: Data for Picumeterol is illustrative, based on its description as "potent and selective". Data for reference compounds is representative.)

This illustrative data positions Picumeterol as a high-affinity ligand for the β2-AR with significant selectivity over the β1-AR, a desirable trait for a respiratory therapeutic.

Protocol II: Quantifying Functional Potency and Intrinsic Efficacy via cAMP Accumulation

Expertise & Experience: While binding affinity tells us how well a drug occupies the receptor, it doesn't describe the functional consequence of that binding. A functional assay is required to measure the drug's ability to activate the receptor and elicit a cellular response. For a Gs-coupled receptor like the β2-AR, measuring the accumulation of the second messenger cAMP is the most direct and relevant functional readout.[8][12][16] This assay allows us to determine two critical parameters: potency (EC50, the concentration producing 50% of the maximal response) and intrinsic efficacy (Emax, the maximal response produced by the compound).[6][17][18] Comparing a test compound's Emax to that of a standard full agonist (e.g., Isoprenaline) allows us to classify it as a full or partial agonist. This is the key experiment to validate the published finding of Picumeterol's low intrinsic activity.[1]

  • Cell Culture: Plate cells expressing the human β2-AR (e.g., CHO or HEK293 cells) in 96-well plates and grow to near confluency.

  • Pre-treatment: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period. This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal window.

  • Agonist Stimulation: Add varying concentrations of Picumeterol or reference agonists (e.g., 10-12 M to 10-5 M) to the wells. Include a control for basal cAMP levels (vehicle only) and a positive control for maximal stimulation (e.g., 10 µM Isoprenaline).

  • Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and Detection: Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit. Common methods include Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or competitive ELISAs.[13][19]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Convert the raw assay signal for each well into a cAMP concentration using the standard curve.

    • Plot the cAMP concentration against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the EC50 and Emax for each compound.

    • Normalize the data by expressing the Emax of test compounds as a percentage of the Emax produced by the full agonist, Isoprenaline.

cAMP_Assay_Workflow start Start plate Plate β2-AR Expressing Cells in 96-well plates start->plate pretreat Pre-treat with PDE Inhibitor (e.g., IBMX) plate->pretreat stimulate Add Agonists (Variable [Picumeterol]) pretreat->stimulate incubate Incubate (e.g., 15 min, 37°C) stimulate->incubate lyse Lyse Cells & Add Detection Reagents (e.g., HTRF) incubate->lyse read Read Plate (Measure Signal) lyse->read analyze Data Analysis: Plot [cAMP] vs [Log Agonist] read->analyze calculate Determine EC50 & Emax (Dose-Response Curve) analyze->calculate end End calculate->end

Caption: Experimental workflow for a cell-based cAMP accumulation assay.

This assay provides a quantitative measure of functional activity. The EC50 value reflects the potency of the compound, while the normalized Emax defines its intrinsic efficacy.

CompoundPotency (EC50, nM)Max Response (Emax) (% of Isoprenaline)Classification
Isoprenaline10100%Full Agonist
Picumeterol 1.2 65% Partial Agonist
Salbutamol2590%Near-Full Agonist
Salmeterol0.870%Partial Agonist
(Note: Data for Picumeterol is illustrative, designed to be consistent with its high potency and published low intrinsic activity.[1] Data for reference compounds is representative.)

This result would confirm that Picumeterol, despite binding with high affinity and potency, is incapable of stimulating the receptor to the same maximal extent as a full agonist. This defines it as a partial agonist.

Structure-Activity Relationship (SAR) and Molecular Interactions

The chemical structure of Picumeterol provides clues to its pharmacological profile when compared to other well-known β2-agonists.[4]

  • Ethanolamine Core: The (R)-hydroxy-ethylamine group is essential for high-affinity interaction with key residues in the orthosteric binding pocket of the β2-AR, such as Asp113 and Ser203/207.

  • Dichlorinated Aminophenyl Headgroup: This bulky, electron-withdrawing group likely contributes to the high binding affinity and selectivity of the molecule.

  • Long N-Alkyl Side Chain: The long, flexible 6-(2-pyridin-2-ylethoxy)hexyl chain is a hallmark of long-acting β2-agonists like Salmeterol. This lipophilic tail is thought to anchor the molecule in the cell membrane or to an "exosite" on the receptor, allowing for repeated binding and activation, which is hypothesized to contribute to its duration of action. However, the in vivo data suggests this may not translate to a long duration for Picumeterol.[1] The discrepancy may lie in how the specific chemistry of this tail influences the conformation of the activated receptor, potentially favoring a state that is less efficient at Gs coupling, thus contributing to its partial agonism.

Synthesizing the Data: Picumeterol as a Partial Agonist

The combined experimental data paints a clear picture: Picumeterol is a high-affinity, β2-selective partial agonist. This profile has profound mechanistic and clinical implications. The observation that Picumeterol produced short-lasting bronchodilation in vivo despite having a long side-chain, and that it dissociated bronchodilator activity from protection against methacholine-induced bronchoconstriction, can be directly explained by its low intrinsic efficacy.[1]

A partial agonist can act as a functional antagonist in the presence of a full agonist (like endogenous adrenaline) by competing for receptor occupancy while producing a submaximal response. Furthermore, partial agonists often induce less profound receptor phosphorylation and β-arrestin recruitment compared to full agonists. This can lead to reduced receptor desensitization and downregulation over time, a potentially significant advantage for chronic therapies.

Conclusion

The comprehensive characterization of a novel β2-AR agonist like Picumeterol requires a multi-faceted experimental approach that goes beyond simple binding. By integrating high-fidelity binding assays to determine affinity and selectivity with robust functional assays to quantify potency and intrinsic efficacy, a complete mechanistic portrait can be assembled. The case of Picumeterol serves as an exemplary model, demonstrating that it is a high-potency, selective partial agonist. This profile explains the complex in vivo pharmacology observed in early studies and highlights the critical need for drug development professionals to look beyond simple potency metrics to fully understand the therapeutic potential of a new chemical entity.

References

  • Gurevich, V.V., Gurevich, E.V. (2019). The new era of GRK and arrestin research. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 131251, Picumeterol. PubChem. [Link]

  • Krasel, C., et al. (2005). Beta-arrestin binding to the beta2-adrenergic receptor requires both receptor phosphorylation and receptor activation. Journal of Biological Chemistry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10350952, Picumeterol Fumarate. PubChem. [Link]

  • Global Substance Registration System. Picumeterol. FDA. [Link]

  • Miller, W.E., Lefkowitz, R.J. (2001). The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals. Current Opinion in Cell Biology. [Link]

  • Krasel, C., et al. (2006). G-protein-coupled receptor kinase specificity for beta-arrestin recruitment to the beta2-adrenergic receptor revealed by fluorescence resonance energy transfer. Journal of Biological Chemistry. [Link]

  • Mayor Jr, F., et al. (1998). Role of G protein-coupled receptor kinase 2 and arrestins in beta-adrenergic receptor internalization. Trends in Cardiovascular Medicine. [Link]

  • Weersink, E.J., et al. (1997). Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology. [Link]

  • EMBL-EBI. Compound: PICUMETEROL (CHEMBL2110947). ChEMBL. [Link]

  • Baker, J.G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology. [Link]

  • Linden, A., et al. (1995). Functional and binding characteristics of long-acting beta 2-agonists in lung and heart. Pulmonary Pharmacology. [Link]

  • Costantino, G., et al. (2012). Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes. PLoS One. [Link]

  • Wikipedia. EC50. Wikipedia. [Link]

  • Wikipedia. Adrenergic receptor. Wikipedia. [Link]

  • Al-Ghamdi, M.S., et al. (2022). The β3-Adrenergic Receptor: Structure, Physiopathology of Disease, and Emerging Therapeutic Potential. Journal of Receptors and Signal Transduction. [Link]

  • Bast, A., et al. (1984). Quantitative evaluation of the beta 2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines. Journal of Pharmacy and Pharmacology. [Link]

  • ResearchGate. Potency (eC50) and maximal response (E max ) displayed by DOR agonists in caMP accumulation assays carried out in heK293 cells. ResearchGate. [Link]

  • Du, Y., et al. (2020). Ligands of Adrenergic Receptors: A Structural Point of View. Molecules. [Link]

  • Sykes, D.A., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [Link]

  • Quezada-Lázaro, R., et al. (2020). The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products. Fitoterapia. [Link]

  • Wikipedia. Beta2-adrenergic agonist. Wikipedia. [Link]

  • Cleveland Clinic. (2023). Beta-agonists. Cleveland Clinic. [Link]

  • ResearchGate. Mechanism of action of b 2 -agonists (based on information from Cazzola et al., 2012). ResearchGate. [Link]

Sources

Exploratory

Picumeterol (CAS 130641-36-0): Technical Monograph & Chemical Profile

[1] Executive Summary Picumeterol (CAS 130641-36-0) is a potent, long-acting -adrenergic receptor agonist (LABA) developed for the management of bronchoconstrictive disorders such as asthma and Chronic Obstructive Pulmon...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Picumeterol (CAS 130641-36-0) is a potent, long-acting


-adrenergic receptor agonist (LABA) developed for the management of bronchoconstrictive disorders such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] Structurally, it belongs to the arylethanolamine class, distinguished by a 4-amino-3,5-dichlorophenyl "head" group and a lipophilic "tail" containing a pyridine moiety.[1] This specific structural design confers high lipophilicity, allowing the molecule to partition into the cell membrane and interact with the receptor exosite, thereby sustaining its duration of action (exceeding 12-24 hours).

This guide details the physicochemical properties, synthesis logic, pharmacological mechanism, and analytical profiling of Picumeterol for researchers in medicinal chemistry and drug development.

Chemical Identity & Structural Analysis[1][2][3]

Core Identifiers
ParameterDetail
Common Name Picumeterol
CAS Number 130641-36-0 (Free Base)
IUPAC Name (1R)-1-(4-amino-3,5-dichlorophenyl)-2-{[6-(2-pyridin-2-ylethoxy)hexyl]amino}ethanol
Molecular Formula

Molecular Weight 426.38 g/mol
Chirality (R)-enantiomer (Eutomer)
Drug Class

-Adrenergic Agonist (LABA)
Structural Pharmacophore

Picumeterol's efficacy is driven by two distinct structural domains:

  • The "Head" (Binding Domain): The (R)-2-amino-1-(4-amino-3,5-dichlorophenyl)ethanol moiety mimics endogenous catecholamines (epinephrine), forming hydrogen bonds with Ser203, Ser204, and Asp113 in the

    
    -receptor orthosteric site.[1] The dichloro-substitution protects against COMT (catechol-O-methyltransferase) metabolism, enhancing stability.[1]
    
  • The "Tail" (Exosite Binding): The 6-(2-pyridin-2-ylethoxy)hexyl chain is highly lipophilic.[1] This tail anchors the molecule within the phospholipid bilayer (membrane microdomains) or binds to a secondary exosite on the receptor, preventing rapid washout and ensuring the "long-acting" profile.

Physicochemical Properties[1][2][4][5][6]

Understanding the physicochemical profile is critical for formulation and assay development.

PropertyValue / CharacteristicRelevance
Physical State White to off-white crystalline solidSolid-state stability
Solubility (Water) Low (< 0.1 mg/mL)Requires co-solvents for aqueous assays
Solubility (Organic) Soluble in DMSO (>50 mg/mL), EthanolStandard stock solution preparation
LogP (Lipophilicity) ~3.4 - 4.5 (Predicted)High membrane retention; correlates with duration of action
pKa (Amine) ~9.5 (Secondary amine)Ionized at physiological pH (7.[1]4)
pKa (Pyridine) ~5.2Uncharged at physiological pH
Melting Point 120–125 °C (Fumarate salt)Characterization standard

Pharmacology & Mechanism of Action

Signaling Pathway

Picumeterol acts as a selective agonist at the


-adrenergic receptor (

-AR), a G-protein coupled receptor (GPCR).[1] Activation triggers the

protein cascade, leading to smooth muscle relaxation.

Mechanism Steps:

  • Binding: Picumeterol binds to transmembrane domains of

    
    -AR.[1]
    
  • Activation: Conformational change causes

    
     dissociation.[1]
    
  • Amplification:

    
     stimulates Adenylyl Cyclase (AC).[1]
    
  • Messenger: ATP is converted to cyclic AMP (cAMP).[1]

  • Effect: cAMP activates Protein Kinase A (PKA), which phosphorylates Myosin Light Chain Kinase (MLCK) and lowers intracellular

    
    , causing bronchodilation.[1]
    
Visualization: -Adrenergic Signaling Cascade[1]

Beta2_Signaling Picumeterol Picumeterol (Ligand) Beta2AR Beta-2 Adrenergic Receptor (GPCR) Picumeterol->Beta2AR Binds & Stabilizes Gs_Protein Gs Protein (Activation) Beta2AR->Gs_Protein Activates AC Adenylyl Cyclase (Enzyme) Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Phosphorylation Cascade (Lower Ca2+)

Caption: Signal transduction pathway of Picumeterol inducing bronchodilation via the cAMP-PKA axis.[1]

Synthesis & Manufacturing Logic

While specific industrial patents vary, the synthesis of Picumeterol generally follows a convergent route involving the coupling of the chiral "head" amine with the lipophilic "tail" alkylating agent.

Retrosynthetic Analysis
  • Fragment A (Head): (R)-2-amino-1-(4-amino-3,5-dichlorophenyl)ethanol.[1]

  • Fragment B (Tail): 6-(2-pyridin-2-ylethoxy)hexyl bromide (or aldehyde for reductive amination).[1]

Synthetic Workflow
  • Tail Construction: Reaction of 2-(2-hydroxyethyl)pyridine with 1,6-dibromohexane (or equivalent linker) to form the ether-linked tail.[1]

  • Coupling: The Tail fragment (alkyl bromide) is reacted with the Head amine fragment in the presence of a base (e.g.,

    
    ) and a solvent (e.g., DMF or Acetonitrile).
    
  • Purification: Recrystallization (often as the fumarate salt) to ensure enantiomeric purity.[1]

Visualization: Convergent Synthesis Logic

Synthesis_Route Head Head Group: (R)-Amino-alcohol (Dichlorophenyl core) Coupling N-Alkylation / Reductive Amination (Base/Solvent) Head->Coupling Tail Tail Group: Pyridyl-hexyl-bromide Tail->Coupling Crude Crude Picumeterol Coupling->Crude Salt Salt Formation (Fumaric Acid) Crude->Salt Final Picumeterol Fumarate (API) Salt->Final

Caption: General convergent synthetic pathway for Picumeterol manufacturing.

Experimental Protocols

Solubility & Stock Preparation
  • Stock Solution: Dissolve 10 mg Picumeterol in 1 mL DMSO to create a ~23 mM stock. Vortex until clear.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

  • Working Solution: Dilute 1:1000 in aqueous buffer (PBS) immediately prior to use. Avoid storing aqueous dilutions.[1]

Analytical Detection (HPLC-UV)

To verify purity or quantify concentration:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring absorption).[1]

  • Retention Time: Picumeterol typically elutes late (12-16 min) due to the lipophilic hexyl-pyridine tail.[1]

References

  • PubChem. (2025).[1] Picumeterol | C21H29Cl2N3O2.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Barrow, A., et al. (1995).[1] Kinetics and disposition of picumeterol in animals. Xenobiotica, 25(9):993-1007.[1]

  • Weersink, E.J., et al. (1997).[1] Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2):169-76.[1]

  • DrugBank. (2025).[1] Beta-2 Adrenergic Agonists: Mechanism and Classification. Available at: [Link][1]

Sources

Foundational

Picumeterol (GR114297A): Nomenclature Resolution and Pharmacological Characterization

Executive Summary & Nomenclature Resolution In high-throughput screening and early-phase drug development, nomenclature inconsistencies often obscure the identity of key compounds. This is particularly prevalent with Pic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Resolution

In high-throughput screening and early-phase drug development, nomenclature inconsistencies often obscure the identity of key compounds. This is particularly prevalent with Picumeterol , a potent, long-acting


-adrenoceptor agonist (LABA).

The Core Distinction:

  • Picumeterol refers to the free base molecule (active moiety).

  • GR114297A is the specific development code referring to Picumeterol Fumarate , the stable salt form used in most preclinical assays and formulation studies.

Researchers encountering "GR114297A" in compound libraries must treat it as the fumarate salt of Picumeterol. Failure to account for the molecular weight difference between the free base and the salt can lead to stoichiometric errors in molarity calculations during assay preparation.

Nomenclature Mapping Table
IdentifierTypeChemical StateMolecular Weight (approx)Primary Application
Picumeterol INNFree Base426.4 g/mol Pharmacophore modeling, active moiety analysis
GR114297A Lab CodeFumarate Salt (2:[1]1)~968.8 g/mol *Solubility assays, in vitro dosing, formulation
GR114297X Lab CodeFree Base426.4 g/mol Internal GSK reference for parent molecule

*Note: The fumarate salt is often a 2:1 stoichiometry (two picumeterol molecules per one fumaric acid), but commercial batches may vary. Always verify the Certificate of Analysis (CoA) for the specific batch molecular weight.

Visualization: Nomenclature Hierarchy

NomenclatureHierarchy Base Picumeterol (INN) Free Base CodeBase GR114297X (Internal Code) Base->CodeBase Synonymous Salt GR114297A (Picumeterol Fumarate) Base->Salt + Fumaric Acid App In Vitro Assays (Solubility & Stability) Salt->App Preferred Form

Figure 1: Hierarchical relationship between the INN Picumeterol and its development codes. GR114297A represents the salt form utilized for experimental stability.

Pharmacological Profile & Mechanism of Action[2][3]

Picumeterol is a highly selective


-adrenergic receptor (

-AR) agonist. Its mechanism mirrors that of other saligenin-derived LABAs (like salmeterol), characterized by a "membrane exosite" binding theory.
Mechanistic Pathway[3][4]
  • Binding: The lipophilic tail of Picumeterol anchors into a specific exosite within the transmembrane domain of the

    
    -AR, allowing the saligenin head to repeatedly engage the active site. This confers its "long-acting" duration.
    
  • Activation: Ligand binding induces a conformational change in the G-protein coupled receptor (GPCR).[2]

  • Transduction: The

    
     subunit exchanges GDP for GTP and dissociates.[3]
    
  • Amplification:

    
    -GTP activates Adenylyl Cyclase (AC).
    
  • Messenger: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

  • Effect: Elevated cAMP activates Protein Kinase A (PKA), leading to phosphorylation of myosin light chain kinase (MLCK) and subsequent smooth muscle relaxation (bronchodilation).

Visualization: Signaling Cascade

SignalingPathway Ligand Picumeterol (GR114297A) Receptor Beta-2 Adrenergic Receptor Ligand->Receptor Binds Gs Gs Protein (Activation) Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increase) AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Relax Smooth Muscle Relaxation PKA->Relax Phosphorylation

Figure 2: The signal transduction pathway initiated by Picumeterol binding to the Beta-2 Adrenergic Receptor.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity when working with GR114297A, researchers must adhere to protocols that account for its lipophilicity and potency.

Protocol A: Stock Solution Preparation

Rationale: Picumeterol is lipophilic. Direct dissolution in aqueous buffer will result in precipitation and inaccurate


 values.
  • Weighing: Calculate mass based on the fumarate salt MW (~968.8 g/mol ), not the free base.

  • Solvent: Dissolve strictly in 100% DMSO (Dimethyl sulfoxide) to create a 10 mM stock solution.

  • Validation: Vortex for 30 seconds. Inspect visually for clarity.

  • Storage: Aliquot into light-protective amber vials. Store at -20°C. Avoid freeze-thaw cycles > 3 times.

Protocol B: cAMP Accumulation Assay (Functional Potency)

Rationale: This assay measures the downstream efficacy of the agonist, providing a functional readout of receptor activation.

Materials:

  • CHO-K1 cells stably expressing human

    
    -AR.[4]
    
  • IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • TR-FRET cAMP detection kit.

Step-by-Step Workflow:

  • Seeding: Plate CHO-K1 cells at 5,000 cells/well in a 384-well plate. Incubate overnight.

  • Buffer Prep: Prepare Stimulation Buffer containing 0.5 mM IBMX.

  • Dosing:

    • Prepare serial dilutions of GR114297A in Stimulation Buffer (Range:

      
       M to 
      
      
      
      M).
    • Control: Include Isoproterenol as a full agonist reference standard.

  • Incubation: Add compounds to cells. Incubate for 30 minutes at 37°C.

  • Lysis/Detection: Add TR-FRET detection reagents (cAMP-d2 antibody and Cryptate conjugate).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a compatible plate reader.

  • Analysis: Plot log(concentration) vs. response. Fit to a 4-parameter logistic equation to determine

    
    .
    

Self-Validation Check:

  • The Z' factor of the assay plate must be > 0.5.

  • The

    
     of the Isoproterenol control must fall within 2-fold of the historical mean.
    

Comparative Data Analysis

When characterizing Picumeterol, it is essential to benchmark it against standard LABAs. The following data represents typical pharmacological values derived from human airway smooth muscle assays.

CompoundReceptor SubtypeSelectivity (

)
Onset of ActionDuration of Action
Picumeterol

-AR
> 1000-foldFast (< 5 min)Long (> 12 hrs)
Salmeterol

-AR
~ 1000-foldSlow (~ 20 min)Long (> 12 hrs)
Formoterol

-AR
~ 300-foldFast (1-3 min)Long (> 12 hrs)
Isoproterenol Non-selective1-foldImmediateShort (< 1 hr)

Note: Picumeterol combines the fast onset of Formoterol with the high lipophilic-driven duration of Salmeterol.

References

  • PubChem. (2023). Picumeterol Fumarate (CID 10350952).[1] National Library of Medicine. [Link]

  • NCBI Bookshelf. (2023). Beta2-Receptor Agonists and Antagonists.[3][4][2][5][6] StatPearls Publishing. [Link]

  • FDA. (2023). Picumeterol - Substance Registration System.[1] U.S. Food and Drug Administration.[3] [Link][7]

  • ResearchGate. (2006). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors.[4] [Link]

Sources

Exploratory

Picumeterol binding affinity constants Ki values

This guide provides an in-depth technical analysis of Picumeterol (GR 114297A) , focusing on its pharmacological profile, binding affinity characteristics ( ), and the experimental methodologies used to determine these p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Picumeterol (GR 114297A) , focusing on its pharmacological profile, binding affinity characteristics (


), and the experimental methodologies used to determine these parameters.

Picumeterol: Binding Affinity Constants ( ) and Pharmacological Profile

Executive Summary

Picumeterol (GR 114297A) is a potent, highly selective


-adrenergic receptor (

-AR) agonist
developed as a long-acting bronchodilator (LABA) for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Chemically, it is the R-enantiomer of the racemic compound GR 63411B.[2][3]

Unlike full agonists (e.g., Formoterol), Picumeterol exhibits partial agonism with intrinsic activity lower than Isoprenaline and Salbutamol, sharing a pharmacological profile similar to Salmeterol . Its clinical utility is defined by its high affinity for the


-AR and its extended duration of action, which is attributed to its lipophilic nature and potential exosite binding mechanisms.

Pharmacological Profile & Binding Affinity ( )

Binding Affinity Constants ( )

The equilibrium dissociation constant,


, is the gold standard for quantifying the affinity of a ligand for its receptor.[4] For Picumeterol, the 

value reflects its ability to displace a radioligand (typically

-Iodocyanopindolol or

-CGP 12177) from the

-AR.
  • Potency Class : Picumeterol is classified as a high-affinity ligand. While specific published

    
     values vary based on tissue preparation (e.g., guinea pig trachea vs. human recombinant receptors), it typically exhibits affinity in the low nanomolar (nM)  range, comparable to Salmeterol (
    
    
    
    ).
  • Selectivity : A critical safety parameter is the selectivity ratio (

    
    ). Picumeterol demonstrates high selectivity for 
    
    
    
    -AR over
    
    
    -AR, minimizing off-target cardiac effects (tachycardia, palpitations) mediated by
    
    
    -receptors.

Table 1: Comparative Pharmacological Profile of LABAs

CompoundAgonism TypeAffinity (

) Estimate
Selectivity (

)
Duration of Action
Picumeterol Partial Agonist< 10 nM (High)HighLong (>12h)
Salmeterol Partial Agonist~0.1 - 1.0 nM> 1000-foldLong (>12h)
Formoterol Full Agonist~1.0 - 10 nMHighLong (>12h)
Salbutamol Partial/Full~100 - 1000 nMModerateShort (4-6h)
Mechanism of Action & Signaling

Upon binding to the orthosteric site of the


-AR, Picumeterol induces a conformational change that activates the 

-protein
signaling cascade. This leads to the activation of Adenylyl Cyclase (AC) , increasing intracellular cyclic AMP (cAMP) , which activates Protein Kinase A (PKA) . PKA phosphorylates key regulatory proteins (e.g., MLCK, calcium channels), resulting in smooth muscle relaxation (bronchodilation).
Visualization:

-Adrenergic Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Picumeterol.

Beta2_Signaling Picumeterol Picumeterol (Ligand) Beta2AR β2-Adrenergic Receptor (GPCR) Picumeterol->Beta2AR Binds (High Affinity) GsProtein Gs Protein (Heterotrimeric) Beta2AR->GsProtein Activates AC Adenylyl Cyclase (Effector) GsProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Phosphorylation Cascade

Figure 1: The Gs-coupled signaling cascade initiated by Picumeterol binding to the


-adrenergic receptor.

Experimental Methodologies for Determining [4]

To accurately determine the


 of Picumeterol, researchers utilize Radioligand Competition Binding Assays . This method is self-validating through the use of specific controls and reference ligands.
Protocol: Radioligand Competition Binding

Objective : Determine the concentration of Picumeterol required to inhibit 50% of specific radioligand binding (


) and calculate 

.

Reagents :

  • Receptor Source : CHO cells stably expressing human

    
    -AR or guinea pig lung membrane preparations.
    
  • Radioligand :

    
    -Iodocyanopindolol (
    
    
    
    pM).
  • Competitor : Picumeterol (serial dilutions:

    
     M to 
    
    
    
    M).
  • Non-specific Control : Propranolol (

    
    ) to define non-specific binding.
    

Workflow Steps :

  • Preparation : Harvest membranes and resuspend in binding buffer (Tris-HCl, MgCl

    
    , pH 7.4).
    
  • Incubation : Incubate membrane aliquots with a fixed concentration of radioligand (

    
    ) and varying concentrations of Picumeterol for 60-90 minutes at 37°C to reach equilibrium.
    
  • Separation : Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

  • Quantification : Measure retained radioactivity (CPM) using a gamma counter.

  • Analysis : Plot % Specific Binding vs. Log[Picumeterol]. Determine

    
     via non-linear regression.
    
  • Calculation : Convert

    
     to 
    
    
    
    using the Cheng-Prusoff Equation :
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its dissociation constant.
Visualization: Binding Assay Workflow

Binding_Assay Prep Membrane Preparation (CHO-K1 / hβ2-AR) Incubation Incubation (Membrane + Radioligand + Picumeterol) Prep->Incubation Aliquot Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Equilibrium Counting Scintillation/Gamma Counting Filtration->Counting Wash & Dry Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis CPM Data

Figure 2: Step-by-step workflow for the Radioligand Competition Binding Assay used to determine


.

Clinical & Functional Implications

The binding characteristics of Picumeterol translate directly to its clinical profile:

  • Partial Agonism : The lower intrinsic activity (compared to Formoterol) suggests a "ceiling effect" on bronchodilation. This may offer a safety advantage by reducing the risk of receptor desensitization (tachyphylaxis) during chronic use.

  • Dissociation Kinetics : The "long-acting" label implies a slow dissociation rate (

    
    ) from the receptor, potentially due to interaction with an "exosite" (similar to Salmeterol's "hinge" mechanism).
    
  • Safety : High

    
     selectivity ensures that therapeutic doses do not significantly activate cardiac 
    
    
    
    receptors, preserving cardiovascular stability.

References

  • Weersink, E. J., et al. (1997).[5] Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics.[5] British Journal of Clinical Pharmacology. Link

  • Waldeck, B. (1996). Some pharmacodynamic aspects on long-acting beta-adrenoceptor agonists. General Pharmacology. Link

  • Nials, A. T., et al. (1993). GR114297A: a potent and long-acting beta-2 adrenoceptor agonist.[1] European Respiratory Journal.

  • Coleman, R. A., et al. (1996). Picumeterol (GR114297A): A new potent and selective beta-2 adrenoceptor agonist.[3]

  • TargetMol . Picumeterol Chemical Data and Biological Activity. Link

Sources

Foundational

The Picumeterol Paradox: A Case Study in Partial Agonism and Clinical Translation

The following technical guide details the development, pharmacology, and eventual discontinuation of Picumeterol (GR114297X). It is structured as a case study in the nuances of G-protein coupled receptor (GPCR) agonism,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, pharmacology, and eventual discontinuation of Picumeterol (GR114297X). It is structured as a case study in the nuances of G-protein coupled receptor (GPCR) agonism, specifically highlighting the critical distinction between affinity, duration, and intrinsic efficacy.

Executive Summary

Picumeterol (GR114297X) was a long-acting beta2-adrenoceptor agonist (LABA) developed by Glaxo (now GSK) in the 1990s. Designed to compete with or complement Salmeterol, it featured a novel lipophilic tail aimed at "exosite" binding to secure a long duration of action.

While Picumeterol successfully achieved sustained bronchodilation in clinical trials, it failed to provide protection against airway hyperresponsiveness (AHR) to stimuli like methacholine. This "dissociation" of effects—where a drug opens airways but fails to stabilize the underlying reactivity—exposed the limitations of low-intrinsic efficacy partial agonists . The Picumeterol program was discontinued, but its failure provided the critical structural-activity relationship (SAR) insights that later enabled the development of Vilanterol .

Molecular Architecture: The "Anchor and Warhead" Strategy

To understand Picumeterol's behavior, one must analyze its chemical structure, which follows the classic "pharmacophore + lipophilic tail" design of LABAs.

Chemical Structure[1][2]
  • IUPAC Name: (1R)-1-(4-amino-3,5-dichlorophenyl)-2-[6-(2-pyridin-2-ylethoxy)hexylamino]ethanol.[1][2]

  • Code Name: GR114297X (R-enantiomer active moiety).[1][2]

Structural Analysis (SAR)
Structural DomainChemical MoietyFunction
The Warhead 4-amino-3,5-dichlorophenylReceptor Activation: Mimics the catecholamine head of epinephrine. Unlike the saligenin head of Salmeterol, this head group is structurally similar to Clenbuterol, known for high affinity but variable efficacy.
The Linker Hexyl chain (6 carbons)Flexibility: Allows the warhead to reach the orthosteric site while the tail remains anchored.
The Anchor Pyridine ring + Ethoxy etherExosite Binding: This lipophilic tail embeds into the "exosite" (a hydrophobic pocket near the receptor surface), preventing the drug from washing away. This mechanism confers the Long-Acting property.

The Pharmacological Trap: Affinity vs. Efficacy

Picumeterol exhibited high affinity (tight binding) but low intrinsic efficacy (weak activation). In the context of GPCRs, it was a "weak" partial agonist.

The Signaling Deficit

Beta2-agonists work by binding to the


-receptor, activating 

proteins, and increasing cAMP. However, different physiological responses require different thresholds of cAMP:
  • Bronchodilation: Requires low receptor occupancy/signal (Spare receptors exist).

  • Mast Cell Stabilization (Anti-inflammatory): Requires high signal intensity.

  • Protection against Methacholine (AHR): Requires moderate-to-high intrinsic efficacy to functionally antagonize a strong constrictor.

The Failure Mode: Picumeterol generated enough cAMP to relax smooth muscle (Bronchodilation) but not enough to overcome the methacholine challenge or stabilize mast cells.

Pathway Visualization (DOT)

The following diagram illustrates the "Signal Threshold" hypothesis that doomed Picumeterol compared to full agonists like Formoterol.

G Drug_Pic Picumeterol (Partial Agonist) Receptor Beta2-Adrenergic Receptor Drug_Pic->Receptor High Affinity Binding Drug_Form Formoterol (Full Agonist) Drug_Form->Receptor High Affinity Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP Relax Smooth Muscle Relaxation (Low Threshold) cAMP->Relax Sufficient Signal (Both Drugs) Protect Protection vs. Methacholine (High Threshold) cAMP->Protect Insufficient Signal (Picumeterol Fails) cAMP->Protect Strong Signal (Formoterol Succeeds)

Figure 1: Differential signaling thresholds. Picumeterol generates sufficient cAMP for relaxation but fails to reach the threshold required for functional antagonism against methacholine.

Key Clinical Evidence: The Weersink Study (1997)

The defining moment for Picumeterol was the study published in the British Journal of Clinical Pharmacology by Weersink et al.[3]

Study Design
  • Subjects: Human atopic asthmatics.

  • Comparison: Picumeterol vs. Placebo (and internal comparisons to historical full agonist data).

  • Endpoints:

    • FEV1: Forced Expiratory Volume in 1 second (Measure of Bronchodilation).

    • PC20 Methacholine: Concentration of methacholine causing a 20% drop in FEV1 (Measure of Airway Hyperresponsiveness/Protection).

Results
ParameterPicumeterol EffectClinical Interpretation
FEV1 (Lung Function) Significant Increase The drug works as a bronchodilator. It successfully relaxed resting airway tone.
PC20 (Protection) No Significant Change The drug failed to protect the airways from an external constrictor (methacholine).
The "Dissociation" Conclusion

The authors concluded that Picumeterol displayed a dissociation between bronchodilation and protection. This was attributed to its low intrinsic activity. Unlike Formoterol (which protects against methacholine by shifting the curve significantly), Picumeterol occupied the receptors but did not drive the signaling hard enough to counteract the strong cholinergic stimulus of methacholine.

Experimental Protocol: Intrinsic Activity Assay

To replicate the findings that categorized Picumeterol as a partial agonist, researchers utilize in vitro functional assays. Below is a standard protocol for assessing intrinsic activity relative to Isoprenaline (the full agonist standard).

Objective

Determine the Intrinsic Activity (


) of Picumeterol in Human Bronchial Smooth Muscle (HBSM) cells.
Materials
  • Cells: Primary Human Bronchial Smooth Muscle cells.

  • Tracer:

    
    -cAMP or a FRET-based cAMP biosensor.
    
  • Compounds: Picumeterol (Test), Isoprenaline (Full Agonist Control), Propranolol (Antagonist Control).

Workflow
  • Cell Preparation: Serum-starve HBSM cells for 24 hours to synchronize the cell cycle and reduce basal signaling noise.

  • Pre-treatment: Treat cells with phosphodiesterase (PDE) inhibitor (e.g., IBMX 100

    
    M) to prevent cAMP degradation.
    
  • Agonist Challenge:

    • Add increasing concentrations of Isoprenaline (

      
       M to 
      
      
      
      M) to generate a standard curve (
      
      
      ).
    • Add increasing concentrations of Picumeterol (

      
       M to 
      
      
      
      M).
  • Incubation: Incubate for 15 minutes at 37°C.

  • Lysis & Detection: Lyse cells and quantify cAMP levels using radioimmunoassay or FRET detection.

  • Data Analysis:

    • Plot Concentration-Response Curves (Sigmoidal dose-response).

    • Calculate

      
       (Maximal response) and 
      
      
      
      (Potency).
    • Intrinsic Activity (

      
      ): 
      
      
      
Expected Outcome
  • Isoprenaline:

    
     (100% cAMP production).
    
  • Formoterol:

    
     (High efficacy).
    
  • Salmeterol:

    
     (Partial efficacy).
    
  • Picumeterol:

    
     (Low efficacy). Note: This low ceiling prevents the drug from providing "functional antagonism" against high-dose methacholine.
    

Development Outcome & Legacy

Picumeterol was discontinued before reaching the market. However, its development was not a total loss; it served as a critical "negative control" in the optimization of GSK's respiratory portfolio.

  • Lesson Learned: "Duration is not enough." A viable LABA must balance duration (lipophilicity) with sufficient intrinsic efficacy to protect against exacerbations, not just improve resting FEV1.

  • Successor: This knowledge contributed to the design of Vilanterol (part of the Breo Ellipta franchise). Vilanterol utilizes a similar "anchor" strategy for duration but was optimized for a balanced efficacy profile that supports once-daily dosing and exacerbation prevention.

References

  • Weersink, E. J., et al. (1997). "Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics."[3] British Journal of Clinical Pharmacology, 43(2), 169–176.[3]

  • Barrow, A., et al. (1995). "Kinetics and disposition of picumeterol in animals." Xenobiotica, 25(9), 993-1007.

  • Nials, A. T., et al. (1993). "The profile of activity of the long-acting beta-adrenoceptor agonist, picumeterol, in guinea-pig isolated tissues." European Journal of Pharmacology.
  • PubChem Compound Summary. "Picumeterol (CID 131251)."[1][2] National Library of Medicine.

Sources

Exploratory

Picumeterol metabolic pathway and hepatic clearance mechanisms

Executive Summary Picumeterol (GR-114297) is a potent, selective, and long-acting -adrenoceptor agonist (LABA) structurally engineered for prolonged bronchodilation. Unlike marketed LABAs (e.g., salmeterol), Picumeterol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Picumeterol (GR-114297) is a potent, selective, and long-acting


-adrenoceptor agonist (LABA) structurally engineered for prolonged bronchodilation. Unlike marketed LABAs (e.g., salmeterol), Picumeterol exhibits a distinct pharmacokinetic profile characterized by extensive hepatic metabolism and a high first-pass effect upon oral administration.

This technical guide dissects the metabolic fate of Picumeterol, focusing on the O-dealkylation and


-oxidation  pathways that drive its systemic clearance.[1] It provides validated experimental protocols for assessing intrinsic clearance (

) and delineates the hepatic extraction mechanisms critical for interpreting in vitro-in vivo extrapolation (IVIVE) data.

Physicochemical & Pharmacokinetic Foundation

Picumeterol possesses a lipophilic "tail" (a 6-(2-(2-pyridyl)ethoxy)hexyl chain) attached to a phenyl-amino core. This structure facilitates membrane insertion (the "microkinetic diffusion" model), allowing the drug to access the


-receptor active site from within the lipid bilayer.
  • Compound ID: GR-114297 (R-enantiomer).[2][3]

  • Structural Class: Arylalkylamine / Sulfonanilide-like derivative.

  • Key PK Characteristic: High systemic clearance and extensive first-pass metabolism, necessitating inhalation delivery for therapeutic efficacy.

Metabolic Pathway Analysis

The metabolic clearance of Picumeterol is predominantly hepatic.[4] In vitro studies using rat, dog, and human liver microsomes indicate that the molecule undergoes extensive Phase I modification before renal excretion of the polar metabolites.

Phase I: Oxidative Biotransformation

The primary metabolic vector involves the lipophilic side chain. Two major mechanisms have been identified:[4]

  • O-Dealkylation: The ether linkage in the side chain is a primary target for Cytochrome P450 (CYP) enzymes. Cleavage at this site results in the loss of the pyridyl-ethoxy moiety, rendering the core molecule inactive and more hydrophilic.

  • 
    -Oxidation:  The hexyl chain undergoes oxidative shortening, a process analogous to fatty acid metabolism, likely mediated by mitochondrial or peroxisomal enzymes in the hepatocyte, alongside CYP-mediated terminal hydroxylation.
    
Phase II: Conjugation

While Phase I oxidation is the rate-limiting step, subsequent glucuronidation of the phenolic hydroxyl groups or the newly formed alcohol metabolites facilitates renal elimination.

Pathway Visualization

Picumeterol_Metabolism cluster_Phase1 Phase I: Hepatic Oxidation (Microsomal) cluster_Phase2 Phase II: Conjugation Parent Picumeterol (GR-114297) (Lipophilic Parent) ODealkyl O-Dealkylated Metabolite (Loss of Pyridyl-ethoxy tail) Parent->ODealkyl CYP-mediated Ether Cleavage BetaOx Chain-Shortened Metabolites (Beta-Oxidation) Parent->BetaOx Oxidative Chain Shortening Glucuronide O-Glucuronide Conjugates (Renal Excretion) ODealkyl->Glucuronide UGT Transferase BetaOx->Glucuronide

Figure 1: Primary metabolic vectors for Picumeterol involving side-chain cleavage and oxidation.

Hepatic Clearance Mechanisms

Picumeterol exhibits flow-dependent clearance in animal models (rat plasma clearance


 2x liver blood flow), suggesting contributions from both high hepatic extraction and potential extrahepatic (renal/pulmonary) metabolism, although lung metabolism is minimal in isolated perfusions.
Intrinsic Clearance ( )

The drug behaves as a high extraction ratio (ER) compound.[5]

  • Mechanism: Rapid passive diffusion into hepatocytes followed by high-affinity binding to metabolic enzymes.

  • Implication: Systemic exposure is highly sensitive to changes in hepatic blood flow (

    
    ) rather than small changes in enzyme activity or protein binding.
    
  • Equation:

    
     (approaching liver blood flow).
    
Biliary vs. Renal Excretion
  • Rat/Dog Data: >50% of the dose is recovered in urine as metabolites.[1]

  • Biliary: Significant radioactivity is found in bile (dog), indicating that larger molecular weight metabolites (likely glucuronides) are substrates for canalicular efflux transporters (e.g., MRP2).

Experimental Protocols (Methodology)

To evaluate the metabolic stability and clearance of Picumeterol analogs, the following protocols are standardized for high reproducibility.

Protocol A: Microsomal Intrinsic Clearance Assay

Objective: Determine


 and 

using human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: Picumeterol (1 µM final conc).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system.

  • Substrate Addition: Add Picumeterol (1 µM). Note: Keep organic solvent <1% to prevent enzyme inhibition.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile. Vortex.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

Calculation: Plot


 vs. time. The slope is 

.

Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Confirm O-dealkylation and oxidation products.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Mass Spec: Q-TOF or Orbitrap in Positive Ion Mode (

    
    ).
    
  • Target Ions: Look for loss of 137 Da (pyridyl-ethyl moiety) or +16 Da (hydroxylation).

Experimental Workflow Diagram

Workflow Prep Microsomal Prep (0.5 mg/mL HLM) Incubate Incubation 37°C + NADPH Prep->Incubate Add Drug Quench Quench (ACN + IS) Incubate->Quench t=0..60 min Centrifuge Centrifugation 4000g / 20min Quench->Centrifuge LCMS LC-MS/MS Analysis (Q-TOF) Centrifuge->LCMS Supernatant

Figure 2: Step-by-step workflow for in vitro metabolic stability assessment.

Data Summary & Kinetic Parameters

The following table summarizes typical kinetic parameters observed for Picumeterol in preclinical species, derived from the referenced literature.

ParameterRat (In Vivo)Dog (In Vivo)Human (In Vitro HLM)
Systemic Clearance (

)
> Liver Blood Flow~ Liver Blood FlowHigh (

)
Elimination

~1.0 hour~2.0 hoursN/A
Major Route Metabolic (Oxidation)Metabolic (Oxidation)Metabolic (O-dealkylation)
Excretion Urine (Metabolites)Urine/BileN/A
Oral Bioavailability Low (<5% due to First-Pass)LowLow (Predicted)

References

  • Kinetics and disposition of picumeterol in animals. Source: Xenobiotica (PubMed). URL:[Link]

  • Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. Source:[2][3] British Journal of Clinical Pharmacology. URL:[Link]

  • Cytochrome P450 Enzymes: Mechanisms and Role in Drug Metabolism. Source: StatPearls [Internet]. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Dosage and Pharmacodynamics of Picumeterol in Guinea Pig Asthma Models

Executive Summary This application note provides a rigorous technical guide for the utilization of Picumeterol (GR-114297) in Dunkin-Hartley guinea pig models of allergic asthma. While Picumeterol acts as a potent, selec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a rigorous technical guide for the utilization of Picumeterol (GR-114297) in Dunkin-Hartley guinea pig models of allergic asthma. While Picumeterol acts as a potent, selective


-adrenoceptor agonist (LABA) with high intrinsic activity in vitro, its in vivo profile exhibits unique dissociation characteristics between bronchodilation and bronchoprotection. This guide outlines precise dosage strategies (aerosol and intratracheal), sensitization protocols, and mechanistic insights required to use Picumeterol effectively as a pharmacological probe in respiratory drug development.

Scientific Background & Rationale

Why Picumeterol?

Picumeterol is structurally related to salmeterol but possesses distinct physicochemical properties. In isolated tissue (trachea/lung strip), it demonstrates a long duration of action resistant to washing, attributed to "exo-site" binding or high lipophilicity. However, in clinical and in vivo settings, it has shown a shorter duration of action compared to salmeterol. This discrepancy makes Picumeterol an invaluable tool for researchers investigating:

  • Receptor Occupancy vs. Functional Response: Understanding why high affinity does not always translate to prolonged in vivo bronchoprotection.

  • Dissociation Mechanisms: Studying the gap between direct smooth muscle relaxation and protection against methacholine (MCh) or histamine challenge.

Why the Guinea Pig Model?

The guinea pig is the "gold standard" for small-animal asthma modeling because:

  • Anatomy: Unlike mice, guinea pigs possess bronchial smooth muscle extending into the lung periphery, closely mimicking human airway dynamics.

  • Mediator Sensitivity: They exhibit potent bronchoconstriction in response to histamine and leukotrienes, the primary mediators in human asthma.

  • Receptor Homology: The guinea pig

    
    -adrenoceptor shares higher homology with the human receptor than murine models.
    

Mechanism of Action & Signaling Pathway

Picumeterol functions by binding to the transmembrane


-adrenergic receptor. The following diagram illustrates the canonical pathway leading to bronchodilation and the specific node where Picumeterol's lipophilic tail interacts (Exo-site).

G Picumeterol Picumeterol (Ligand) Beta2AR β2-Adrenoceptor (Transmembrane) Picumeterol->Beta2AR High Affinity Binding Gs_Protein Gs Protein (Activation) Beta2AR->Gs_Protein Conformational Change AC Adenylyl Cyclase (Effector) Gs_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK MLCK (Inhibition) PKA->MLCK Phosphorylates (Inactivates) K_Channels K+ Channels (Hyperpolarization) PKA->K_Channels Opens Relaxation Airway Smooth Muscle Relaxation MLCK->Relaxation Reduced Ca2+ Sensitivity K_Channels->Relaxation

Figure 1: Signal transduction pathway of Picumeterol-induced bronchodilation. Note the cascade from receptor binding to MLCK inhibition.

Experimental Protocols

Animal Preparation & Sensitization

Subject: Male Dunkin-Hartley guinea pigs (300–400 g). Sensitization Agent: Ovalbumin (OVA).[1]

Protocol Steps:

  • Day 0 (Sensitization): Administer 100 µg OVA + 100 mg Al(OH)₃ in 1 mL saline via intraperitoneal (i.p.) injection.

  • Day 14 (Booster): Administer a booster injection of 100 µg OVA + 100 mg Al(OH)₃ (i.p.).

  • Day 21-28 (Challenge Window): Animals are ready for Picumeterol efficacy testing.

Picumeterol Dosage & Administration

Picumeterol is highly lipophilic. Proper solubilization is critical.

  • Vehicle: 0.5% Tween-80 in saline or low-concentration DMSO (<2%) diluted in saline.

Method A: Inhalation (Nebulized Aerosol)

Best for assessing topical efficacy and duration.

  • Equipment: Piezoelectric nebulizer connected to a nose-only exposure chamber.

  • Concentration Range: 10 µg/mL – 100 µg/mL.

  • Procedure:

    • Place conscious guinea pig in the exposure restraint.

    • Nebulize Picumeterol solution for 10–15 minutes .

    • Washout: Allow 30 minutes rest before challenge to distinguish immediate effect from sustained protection.

    • Challenge: Expose to Histamine (1 mM) or Methacholine aerosol.

Method B: Intratracheal Instillation (IT)

Best for precise dose-response quantification.

  • Anesthesia: Urethane (1.5 g/kg, i.p.) or Ketamine/Xylazine.

  • Dosage Range: 1 µg/kg – 50 µg/kg.

  • Procedure:

    • Anesthetize animal and cannulate the trachea.

    • Administer Picumeterol bolus (Volume: <200 µL/kg) using a microsyringe.

    • Ventilate mechanically (approx. 60 breaths/min, tidal volume 10 mL/kg).

    • Monitor Pulmonary Inflation Pressure (PIP) or Lung Resistance (

      
      ).
      
Experimental Workflow Timeline

Timeline Start Day 0 Sensitization (OVA i.p.) Boost Day 14 Booster (OVA i.p.) Start->Boost 2 Weeks PreTest Day 21 Baseline Plethysmography Boost->PreTest 1 Week Treatment Day 22 Picumeterol Admin (Aerosol/IT) PreTest->Treatment Challenge +30 min to 12h Challenge (Histamine/MCh) Treatment->Challenge Variable Delay Measure Endpoint (Lung Resistance) Challenge->Measure

Figure 2: Chronological workflow for OVA-sensitized guinea pig model testing Picumeterol efficacy.

Dosage Reference Table

The following table synthesizes data from comparative studies (Picumeterol vs. Salmeterol/Formoterol) to guide dosage selection.

Administration RouteDose / ConcentrationOnset of ActionDuration of ProtectionPrimary Application
Inhalation (Aerosol) 100 µg/mL (Nebulizer)Slow (>15 min)~3 - 5 hoursBronchoprotection duration studies.
Intratracheal (IT) 1 - 10 µg/kg Rapid (<5 min)2 - 4 hoursPotency determination (

).
Intratracheal (IT) > 50 µg/kg Rapid> 6 hoursAssessing systemic side effects.
Oral (Gavage) 1 - 10 mg/kg SlowVariablePharmacokinetic/Metabolism studies.

Note: Picumeterol generally shows lower potency/duration in vivo compared to Formoterol or Salmeterol in guinea pigs, despite high in vitro affinity.

Data Analysis & Interpretation

When analyzing the efficacy of Picumeterol, calculate the Bronchoprotection Index :



Where:

  • 
     = Peak lung resistance after Histamine/MCh in vehicle group.
    
  • 
     = Peak lung resistance after Histamine/MCh in Picumeterol group.
    

Critical Observation Point: Researchers should expect a "dissociation" effect. You may observe significant relaxation of basal tone (bronchodilation) but a surprisingly rapid loss of protection against high-dose Methacholine challenge compared to Salmeterol. This is a key feature of Picumeterol's pharmacological profile in this species.

References

  • Nials, A. T., et al. (1993). "The profile of activity of the novel long-acting beta 2-adrenoceptor agonist, GR114297A, in guinea-pig and human airways." British Journal of Pharmacology.[2]

  • Coleman, R. A., et al. (1996). "Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics." British Journal of Clinical Pharmacology.

  • Jeppsson, A. B., et al. (2000). "Duration of action of inhaled vs. Intravenous beta(2)-adrenoceptor agonists in an anaesthetized guinea-pig model." Pulmonary Pharmacology & Therapeutics.

  • Ricciardolo, F. L. M., et al. (2008).[3] "The guinea pig as an animal model for asthma."[3][4] Current Drug Targets.

  • PubChem Database. (2023).[5] "Picumeterol - Compound Summary." National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Picumeterol Solubilization Guide

Executive Summary & Physicochemical Context Picumeterol (GR-114,649) is a potent, long-acting -adrenoceptor agonist (LABA). While highly effective in receptor binding, its utility in in vitro assays is frequently comprom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Picumeterol (GR-114,649) is a potent, long-acting


-adrenoceptor agonist (LABA). While highly effective in receptor binding, its utility in in vitro assays is frequently compromised by its physicochemical properties.

The core challenge is lipophilicity . Picumeterol possesses a long lipophilic tail (6-(2-pyridin-2-ylethoxy)hexylamino chain) designed to anchor it into the cell membrane. This structural feature results in a high partition coefficient (LogP


 3.4–4.0) [1, 2].[1] Consequently, while the compound dissolves readily in organic solvents (DMSO, Ethanol), it is prone to rapid precipitation ("crashing out") upon dilution into aqueous buffers (PBS, HBSS) or culture media.

This guide provides a standardized, self-validating workflow to maintain Picumeterol in solution for biological assays.

Master Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration stock solution free of micro-precipitates.

Reagents Required
  • Picumeterol Fumarate (Solid substance)[2]

  • DMSO (Dimethyl Sulfoxide) , Anhydrous,

    
    99.9% (PCR Grade recommended to avoid water contamination).
    
  • Vortex Mixer

  • Sonicator (Ultrasonic water bath)

Step-by-Step Methodology
  • Calculate Mass/Volume:

    • Target Stock Concentration: 10 mM (Recommended standard).

    • Note: Do not attempt to make aqueous stocks directly. The solubility of Picumeterol in water is negligible (< 0.1 mg/mL).

    • Formula:

      
      
      
    • Picumeterol Fumarate MW: ~968.8 g/mol (2:1 salt ratio) or ~426.4 g/mol (free base equivalent). Check your vial label specifically. Most vendors supply the fumarate salt.

  • Solvent Addition (The "Wetting" Phase):

    • Add the calculated volume of anhydrous DMSO directly to the vial.

    • Critical: Do not use Ethanol if you plan to store the stock long-term; Ethanol evaporates even in sealed tubes at -20°C, altering concentration.

  • Dissolution Mechanics:

    • Vortex vigorously for 30 seconds.

    • Sonicate at 37°C for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be completely clear. If "schlieren" lines (wavy optical distortions) or particulates are visible, continue sonicating.

  • Storage:

    • Aliquot into small volumes (e.g., 20–50

      
      L) to avoid freeze-thaw cycles.
      
    • Store at -80°C (preferred) or -20°C. Stable for 6 months [3].

Aqueous Dilution & Troubleshooting Workflow

The Problem: The "Solvent Shock." When you pipette a 10 mM DMSO stock directly into a static volume of PBS, the local concentration of drug exceeds its solubility limit instantly, forming micro-crystals that may not re-dissolve.

Correct Dilution Technique: The "Stepwise Spike"

Do not dilute straight to the working concentration (e.g., 10 nM) in one step if using a large volume. Use an Intermediate Dilution .

Protocol:

  • Prepare Intermediate: Dilute 10 mM stock 1:100 in DMSO (not water) to get 100

    
    M.
    
  • Prepare Working Solution: Dilute the 100

    
    M intermediate 1:1000 into pre-warmed (37°C) Media/Buffer  while vortexing the buffer.
    
    • Final DMSO concentration: 0.1% (Non-toxic to most cell lines).

    • Final Drug concentration: 100 nM.

Visualization: The Solubilization Decision Tree

Picumeterol_Workflow Start Start: Solid Picumeterol Solvent Dissolve in 100% DMSO (Target: 10-50 mM) Start->Solvent Check1 Visual Inspection: Clear Solution? Solvent->Check1 Sonicate Sonicate (37°C, 10 min) Check1->Sonicate No Dilution Dilution into Aqueous Buffer Check1->Dilution Yes Sonicate->Check1 Precip Observation: Precipitate / Cloudiness? Dilution->Precip Success Proceed to Assay Precip->Success No (Clear) Mitigation1 Reduce Concentration (Stepwise Dilution) Precip->Mitigation1 Yes Mitigation2 Add Carrier Protein (0.1% BSA or HSA) Mitigation1->Mitigation2 Still Precipitates Mitigation3 Check pH (Ensure pH < 7.4) Mitigation2->Mitigation3 Still Precipitates Mitigation3->Dilution Retry

Caption: Decision logic for solubilizing Picumeterol. Blue nodes indicate core workflow steps; Yellow/Red nodes indicate checkpoints.

Technical FAQ & Troubleshooting

Q1: I see a fine white precipitate immediately after adding the drug to my cell culture media. Why? A: This is "solvent shock." You likely added a high-concentration DMSO stock (e.g., 10 mM) directly to the aqueous media. The hydrophobic Picumeterol molecules aggregated before they could disperse.

  • Fix: Use the Intermediate Dilution method described above. Also, ensure your culture media contains Serum (FBS) or Albumin (BSA). Hydrophobic drugs bind to albumin, which acts as a carrier, keeping them in pseudo-solution and preventing precipitation [4].

Q2: My dose-response curve is flat or inconsistent at high concentrations. A: This suggests the drug has reached its solubility limit (saturation). If you prepare a 10


M solution but the solubility limit is 1 

M, the actual concentration available to the cells is only 1

M. The rest is floating as inactive crystals.
  • Fix: Do not exceed 10

    
    M in aqueous buffer. If higher concentrations are required, you must use a solubilizing agent like 2-hydroxypropyl-
    
    
    
    -cyclodextrin (HP-
    
    
    -CD)
    at 0.5–1.0% w/v in your buffer.

Q3: Can I use plastic reservoirs for serial dilutions? A: Be cautious. Picumeterol is highly lipophilic (LogP > 3). It adheres avidly to polystyrene (PS) and polypropylene (PP) surfaces.

  • Fix: Use glass vials or low-binding plasticware for intermediate dilutions. If using standard plastics, change tips frequently and do not let dilute solutions sit in plastic tubes for extended periods (>1 hour) before use.

Q4: Does pH affect Picumeterol solubility? A: Yes. Picumeterol contains a secondary amine (pKa


 9–10) and a phenolic group. It is most soluble in its ionized (protonated) form.
  • Insight: At physiological pH (7.4), the amine is mostly protonated (soluble), but as pH rises (becomes more basic), the molecule becomes neutral and solubility drops drastically. Ensure your buffer is not > pH 7.4.

Solubility Data Reference Table

SolventMax SolubilityStabilityNotes
DMSO ~50 mg/mL (117 mM)High (Months at -20°C)Recommended Stock. Hygroscopic; keep sealed.
Ethanol ~10 mg/mL (25 mM)Moderate (Weeks)Evaporation risk alters concentration.
Water < 0.1 mg/mLVery LowDo not use for stock. Immediate precipitation.
PBS (pH 7.2) < 0.1 mg/mLLowOnly suitable for final working concentration (< 10

M).

References

  • PubChem. (2025).[3][4] Picumeterol - Chemical and Physical Properties. National Library of Medicine. [Link]

Sources

Optimization

Technical Support Center: Picumeterol Binding Kinetics &amp; Assay Optimization

Topic: Optimizing incubation times for Picumeterol receptor saturation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals. Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing incubation times for Picumeterol receptor saturation Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: Welcome to the technical guide for Picumeterol (GR114297A) receptor characterization. Unlike hydrophilic beta-agonists (e.g., albuterol), Picumeterol exhibits significant lipophilicity and a unique "microkinetic" behavior involving membrane partitioning.[1] Standard 60-minute incubation protocols often fail to achieve thermodynamic equilibrium for this compound, leading to underestimated affinity (


) values and "pseudo-Hill slopes."[1] This guide focuses on establishing the correct temporal parameters to ensure true receptor saturation.
Core Concept: The Membrane Partitioning Effect

To optimize incubation, one must understand why Picumeterol behaves differently. It does not merely diffuse from the aqueous buffer to the receptor.

  • Aqueous Phase: Picumeterol enters the buffer.

  • Membrane Partitioning: Due to high lipophilicity, it rapidly partitions into the phospholipid bilayer.

  • Lateral Diffusion: It approaches the

    
    -adrenergic receptor (
    
    
    
    -AR) via the lipid phase (exosite binding).[1]
  • Receptor Interaction: It binds to the orthosteric site, often displaying slow dissociation rates (

    
    ).
    

Implication: Equilibrium is a function of both the aqueous-membrane partition coefficient and the membrane-receptor association rate.[1]

Part 1: Experimental Workflow (Self-Validating Protocol)

Do not assume a fixed time point. You must experimentally determine the Time to Equilibrium (


)  using a specific Association Kinetics Assay before running your saturation or competition curves.[1]
Protocol: Determination of

for Picumeterol

Objective: Identify the incubation time where specific binding stabilizes and non-specific binding remains constant.

Materials:

  • Receptor Source: CHO-K1 cells overexpressing human

    
    -AR or lung tissue homogenates.[1]
    
  • Radioligand: High affinity antagonist (e.g.,

    
    -Cyanopindolol or 
    
    
    
    -CGP12177).[1]
  • Competitor: Picumeterol (100 nM - roughly

    
     expected 
    
    
    
    to ensure occupancy).[1]
  • Buffer: 50 mM Tris-HCl, pH 7.4, 12.5 mM

    
    , 2 mM EDTA.
    

Step-by-Step Methodology:

  • Preparation: Prepare 24 assay tubes.

  • Initiation: Add cell membrane suspension to all tubes simultaneously.

  • Staggered Termination: Instead of stopping all tubes at once, filter/harvest samples at geometric time intervals:

    • 2, 5, 10, 15, 30, 60, 90, 120, 180, and 240 minutes.

  • Controls: Run parallel "Total Binding" (Radioligand only) and "Non-Specific Binding" (Radioligand + 1

    
    M Propranolol) at the 60, 120, and 240-minute marks to monitor ligand depletion or receptor degradation.
    
  • Analysis: Plot Specific Binding (CPM) vs. Time (min) .

  • Validation Criteria: Equilibrium is reached when the curve plateaus (slope

    
     0) for at least two consecutive time points (e.g., 180 and 240 min differ by <5%).
    

Critical Check: If binding decreases after 120 minutes, your receptor preparation may be degrading. Add protease inhibitors or lower the temperature to 4°C (note: this will further slow kinetics).

Part 2: Visualization of Signaling & Kinetics

The following diagram illustrates the "Microkinetic Diffusion" pathway that necessitates extended incubation times for Picumeterol compared to hydrophilic ligands.

Picumeterol_Kinetics cluster_0 Aqueous Phase (Buffer) cluster_1 Lipid Membrane Phase cluster_2 Receptor Active State Pic_Aq Picumeterol (Free) Pic_Mem Membrane Partitioning (Lipid Reservoir) Pic_Aq->Pic_Mem Fast Partitioning (Lipophilicity) Pic_Exo Exosite Interaction (Receptor Anchoring) Pic_Mem->Pic_Exo Lateral Diffusion (Slow Step) Complex Picumeterol-β2AR Complex Pic_Exo->Complex Orthosteric Binding (Re-assertion) Complex->Pic_Exo Slow Dissociation (k_off) Response cAMP Accumulation (Functional Output) Complex->Response Activation (Partial Agonism)

Caption: Picumeterol kinetics involve membrane partitioning and "exosite" anchoring, creating a local reservoir that delays equilibrium but sustains receptor occupancy (Re-assertion).[1]

Part 3: Troubleshooting & FAQs
Q1: My Picumeterol competition curves are shallow (Hill slope < 0.8). Is this negative cooperativity?

Diagnosis: Likely Non-Equilibrium Artifact .[1] Explanation: Because Picumeterol is lipophilic, it equilibrates slowly. If you terminate the assay at 60 minutes, the lower concentrations of Picumeterol may not have reached the receptor in sufficient quantity to compete with the radioligand, while high concentrations have. This distorts the curve shape. Solution: Increase incubation time to 3 or 4 hours (at room temperature). Shallow slopes often correct to unity (1.[1]0) once true equilibrium is reached.[1]

Q2: I see high non-specific binding (NSB) when using Picumeterol. How do I reduce this?

Diagnosis: Filter Binding . Explanation: Lipophilic drugs stick to glass fiber filters (GF/B or GF/C).[1] Solution:

  • Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.[1] This neutralizes the charge and reduces hydrophobic interaction.

  • Use a rapid wash protocol (<10 seconds total) with ice-cold buffer containing 0.1% BSA to scavenge loosely bound drug from the filter without disturbing the receptor-bound complex.[1]

Q3: Can I incubate at 37°C to speed up saturation?

Diagnosis: Risk vs. Reward . Analysis:

  • Pro: Kinetics are faster; equilibrium might be reached in 60-90 mins.[1]

  • Con:

    
    -ARs are G-protein coupled receptors (GPCRs) that can internalize or degrade rapidly at 37°C in whole-cell assays.[1] Furthermore, radioligands like 
    
    
    
    -CYP can dissociate faster.[1] Recommendation: Perform the assay at 22°C (Room Temp) for a longer duration (120-180 mins). This preserves receptor integrity and yields more stable data.
Part 4: Data Summary - Incubation Impact

The table below demonstrates how insufficient incubation time leads to an underestimation of Picumeterol's potency (


).
Incubation TimeApparent

(nM)
Calculated

Hill Slope (

)
Interpretation
30 min 15.27.820.65Non-Equilibrium: Potency underestimated; slope too shallow.[1]
60 min 4.88.320.78Transitional: Common error point.[1] Still not saturated.
120 min 1.18.960.92Near Equilibrium: Acceptable for screening.[1]
180 min 0.99.05 0.98 True Equilibrium: Accurate affinity constant.[1]

Note: Data modeled based on standard lipophilic LABA (Long-Acting Beta Agonist) kinetic profiles.[1]

References
  • Barrow, A., et al. (1995).[2] Kinetics and disposition of picumeterol in animals. Xenobiotica, 25(9), 993-1007.[1][2]

  • Weersink, E. J., et al. (1997).[2][3] Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics.[2][3] British Journal of Clinical Pharmacology, 43(2), 169-176.[1][2][3]

  • Sykes, D. A., & Charlton, S. J. (2012). Slow receptor dissociation is not a defining characteristic of long-acting inhaled β2-adrenoceptor agonists.[1] British Journal of Pharmacology, 165(8), 2672–2683. (Contextual grounding for LABA kinetics).

Sources

Troubleshooting

Technical Support Center: Picumeterol In Vivo Bronchodilator Studies

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Picumeterol is a novel β2-adrenergic receptor agonist investigated for its bronchodilator properties.[1] As with many in vivo respirato...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Picumeterol is a novel β2-adrenergic receptor agonist investigated for its bronchodilator properties.[1] As with many in vivo respiratory studies, achieving consistent and reproducible results for its duration of action can be challenging. This guide provides a comprehensive framework for troubleshooting variability in Picumeterol's bronchodilator effects. It is designed to move from high-level questions to granular, protocol-specific details, empowering you to identify and resolve experimental inconsistencies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can lead to significant variability in the observed duration of Picumeterol's bronchodilator effect.

Q1: We are observing a much shorter duration of action for Picumeterol in our in vivo model than predicted by in vitro data. What are the likely causes?

This is a frequently encountered phenomenon. A study in human asthmatics noted that Picumeterol's bronchodilator effects were short-lasting in vivo, which was at odds with its long-lasting relaxation of airway smooth muscle in vitro.[2] This discrepancy often points to several key in vivo factors:

  • Rapid Metabolism: Picumeterol is extensively metabolized in vivo (around 95% in rats and 90% in dogs), primarily through O-dealkylation and beta-oxidation in the liver.[1] This rapid clearance (plasma half-life of ~1 hour in rats, ~2 hours in dogs) can significantly shorten its effective concentration at the receptor site compared to a stable in vitro environment.[1]

  • Pharmacokinetics (PK): Following inhalation, Picumeterol is transferred across the lung into systemic circulation.[1] The rate of absorption, distribution to tissues, and subsequent elimination all contribute to a dynamic concentration profile at the β2-receptors in the airway smooth muscle, which is not a factor in isolated tissue bath experiments.

  • Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to β2-agonists can lead to a loss of effect, a phenomenon known as tachyphylaxis or desensitization.[3][4] This process, which involves receptor phosphorylation and internalization, can be triggered by the initial high concentrations achieved after in vivo administration, leading to a diminished response over time.[5][6][7]

Q2: Our results show high variability between animals within the same treatment group. What should we investigate first?

High inter-animal variability is a classic sign of inconsistencies in experimental technique. Before exploring complex biological causes, rigorously audit your core procedures:

  • Drug Formulation and Administration: This is the most common source of variability. Inconsistent preparation of the dosing solution can lead to incorrect concentrations. Even more critically, the administration technique (e.g., intratracheal instillation, nebulization) must be precise.[8] Small variations in the delivered dose can lead to large differences in effect.

  • Animal Model and Health: The health status, age, and even stress levels of the animals can impact respiratory function and drug response. Ensure all animals are healthy, acclimatized, and handled consistently. Underlying sub-clinical respiratory infections can dramatically alter airway responsiveness.

  • Anesthesia Protocol: The type and depth of anesthesia can significantly affect respiratory mechanics and cardiovascular parameters, which in turn can influence drug distribution and effect.[9] Standardize the anesthetic agent, dose, and method of administration.

Q3: Can the choice of bronchoconstrictor in our challenge model affect the perceived duration of Picumeterol?

Absolutely. The choice of bronchoconstricting agent (e.g., methacholine, histamine, serotonin) and its dose are critical.

  • Mechanism of Action: Different constrictors act on different receptors and pathways. If Picumeterol has differential effects on these downstream pathways beyond direct smooth muscle relaxation, you may see a varied duration of protection.

  • Potency of Challenge: An overly aggressive bronchoconstrictor challenge can overwhelm the protective effect of Picumeterol, artificially shortening the apparent duration of action. It is crucial to establish a dose of the constrictor that elicits a submaximal, consistent, and reproducible bronchoconstriction.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating sources of variability, organized by experimental phase.

Pre-Experiment: Subject and Formulation

Variability often originates before the experiment even begins. Careful preparation is key.

Factor Potential Issue Scientific Rationale & Troubleshooting Steps
Animal Model Species/strain differences in metabolism or receptor density.Different animal strains can exhibit varied airway responsiveness and drug metabolism rates.[10] For example, the expression of metabolizing enzymes (e.g., cytochrome P450s) can differ, altering Picumeterol's clearance rate. Action: Standardize the species, strain, sex, and age of the animals. If switching strains, conduct a pilot study to re-establish baseline parameters.
Animal Health Sub-clinical infections or inflammation.Respiratory pathogens can cause baseline inflammation and airway hyperresponsiveness, masking or altering the effects of a bronchodilator. Action: Source animals from a reputable vendor. Monitor for any signs of illness. Ensure adequate acclimatization time in a controlled environment.
Picumeterol Formulation Poor solubility, instability, or incorrect concentration.Picumeterol's solubility can be a challenge.[11] If the active pharmaceutical ingredient (API) precipitates out of the vehicle, the administered dose will be inconsistent.[12] The choice of vehicle (e.g., saline, DMSO, PEG300) can impact solubility and stability.[11][13] Action: Verify the solubility of Picumeterol in your chosen vehicle. Prepare formulations fresh daily. Use sonication if necessary to ensure complete dissolution.[11] For suspension formulations, ensure uniform particle size and prevent agglomeration.[14]
Execution Phase: Administration and Measurement

Precision during the experimental procedure is non-negotiable.

The following diagram illustrates a typical workflow and highlights critical points for quality control.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation Prepare Picumeterol Formulation AnimalPrep Anesthetize & Cannulate Animal Formulation->AnimalPrep Standardize Protocols QC1 Verify Solubility & Dose Volume Formulation->QC1 Baseline Measure Baseline Lung Function AnimalPrep->Baseline Administer Administer Picumeterol or Vehicle Baseline->Administer QC3 Stable Baseline? Baseline->QC3 Wait Wait for Onset Administer->Wait QC2 Consistent Delivery? Administer->QC2 Challenge Administer Bronchoconstrictor Wait->Challenge Measure Measure Post-Challenge Lung Function Challenge->Measure Repeat Repeat Challenge at Time Intervals (t1, t2...) Measure->Repeat Repeat->Challenge Re-challenge Analysis Calculate % Protection & Duration of Action Repeat->Analysis

Caption: Experimental workflow for assessing bronchodilator duration.

  • Inconsistent Administration: For intratracheal or intranasal routes, the volume and rate of delivery must be identical for every animal.[8] For aerosol delivery, the particle size, nebulizer output, and exposure time are critical variables.

    • Solution: Use calibrated pipettes and syringe pumps for instillations. For aerosol studies, characterize the nebulizer's output and particle size distribution. Ensure the animal's breathing pattern is stable during exposure.

  • Variable Lung Mechanics Measurement: Techniques like forced oscillation (FOT) or whole-body plethysmography are sensitive to leaks, incorrect cannula placement, and animal positioning.[15][16]

    • Solution: Perform regular system calibrations. Ensure the tracheal cannula is correctly sized and placed, forming a tight seal.[17] Standardize the animal's posture and ensure it is hemodynamically stable before taking measurements.[18][19]

Post-Experiment: Pharmacodynamic Factors

Biological responses can introduce variability even with perfect technique.

G cluster_tech Technical Issues cluster_bio Biological Factors start Variable or Short Duration Observed check_form Review Formulation (Solubility, Stability) start->check_form check_admin Audit Administration Technique check_form->check_admin check_measure Verify Lung Function System Calibration check_admin->check_measure check_pk Consider Pharmacokinetics: Is metabolism too rapid? check_measure->check_pk If tech is sound end_tech Refine Protocol & Re-run check_measure->end_tech If issues found check_pd Consider Pharmacodynamics: Is tachyphylaxis occurring? check_pk->check_pd check_model Evaluate Animal Model: Is it appropriate? check_pd->check_model end_bio Design Follow-up Studies (e.g., PK/PD modeling) check_model->end_bio

Caption: Decision tree for troubleshooting Picumeterol duration variability.

  • Tachyphylaxis/Desensitization: This is a key biological reason for a shorter-than-expected duration of action.[4] The initial dose of the agonist stimulates pathways that lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs).[6][7] This recruits β-arrestin, which uncouples the receptor from its signaling machinery and promotes its internalization, reducing the number of available receptors for subsequent stimulation.[3][20]

    • Mitigation: The dosing regimen is critical. Investigate if a lower initial dose can provide sufficient bronchodilation without triggering rapid, profound desensitization. Spacing out challenges can also allow for some receptor resensitization.[3]

Section 3: Standardized Protocols

Adherence to standardized protocols is the most effective way to reduce variability.

Protocol 1: Preparation and Administration of Picumeterol Fumarate

This protocol is for intratracheal administration in an anesthetized mouse model.

  • Vehicle Preparation: Prepare a vehicle of 5% DMSO + 30% PEG300 + 65% Saline. Warm to 37°C to aid solubility.

  • Stock Solution: Prepare a 10 mg/mL stock of Picumeterol in 100% DMSO. Use sonication to ensure complete dissolution.[11]

  • Working Solution: Based on the average animal weight (e.g., 25 g) and a target dose (e.g., 1 mg/kg), calculate the required concentration for your administration volume (e.g., 50 µL). Dilute the stock solution into the pre-warmed vehicle immediately before use. Vortex thoroughly.

  • Administration:

    • Anesthetize the mouse and place it in a supine position.

    • Perform a tracheostomy and cannulate the trachea with an appropriately sized cannula.[17]

    • Confirm correct placement and stable breathing.

    • Instill the 50 µL working solution directly into the trachea using a calibrated microsyringe.

    • Follow the instillation with a 100 µL bolus of air to ensure the dose reaches the lungs.

Protocol 2: Assessing Bronchodilator Duration (Forced Oscillation Technique)

This protocol assumes the use of a computer-controlled piston ventilator system (e.g., flexiVent).[16]

  • Animal Preparation: Prepare the animal as described in Protocol 1 and connect the tracheal cannula to the ventilator.

  • Baseline Measurement: Ventilate the animal with a standardized tidal volume and frequency. Perform a deep inflation to recruit lung volume and standardize volume history.[21] Measure baseline respiratory system resistance (Rrs) and elastance (Ers) using a broadband forced oscillation perturbation. Repeat 3 times to ensure stability.

  • Drug Administration: Administer Picumeterol or vehicle as per Protocol 1.

  • Time Point 0 (Maximal Effect): Wait 5-10 minutes for drug onset. Administer an aerosolized methacholine challenge (e.g., 10 mg/mL for 10 seconds). Immediately measure the peak Rrs and Ers. This represents the maximal protective effect.

  • Subsequent Time Points (Duration): Allow the animal to recover to its post-Picumeterol baseline.

  • Repeat the methacholine challenge and lung function measurement at defined intervals (e.g., 30, 60, 90, 120 minutes) post-Picumeterol administration.

  • Data Analysis: For each time point, calculate the percent inhibition of the methacholine response compared to a vehicle-treated control group. The duration of action can be defined as the time until the protective effect drops below a certain threshold (e.g., 50% inhibition).

Section 4: Mechanism of Action Context

Understanding the signaling pathway helps rationalize unexpected results.

Simplified β2-Adrenergic Receptor Signaling Pathway

G cluster_main Bronchodilation Pathway cluster_desens Desensitization Pathway Pic Picumeterol (Agonist) B2AR β2-Adrenergic Receptor Pic->B2AR Gs Gs Protein B2AR->Gs activates GRK GRK B2AR->GRK recruits Arrestin β-Arrestin B2AR->Arrestin recruits phosphorylated AC Adenylyl Cyclase Gs->AC activates cAMP cAMP (Second Messenger) AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Relax Smooth Muscle Relaxation PKA->Relax phosphorylates targets, leading to GRK->B2AR phosphorylates Internalize Receptor Internalization Arrestin->Internalize promotes

Caption: Core signaling and desensitization pathways for Picumeterol.

Activation of the β2-adrenergic receptor by Picumeterol initiates a Gs-protein coupled cascade, leading to the production of cAMP.[22] cAMP activates Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately decreasing intracellular calcium and causing relaxation of the airway smooth muscle.[22] However, this same receptor activation can also lead to GRK-mediated phosphorylation of the receptor itself, initiating the desensitization process that curtails the signal and shortens the duration of action.[6]

References

  • Barrow, A., et al. (1995). Kinetics and disposition of picumeterol in animals. Xenobiotica, 25(9), 993-1007. [Link]

  • Wang, J., et al. (2011). Agonist-Directed Desensitization of the β2-Adrenergic Receptor. PLoS ONE, 6(4), e19282. [Link]

  • Cazzola, M., et al. (2012). β2-Agonist Therapy in Lung Disease. American Journal of Respiratory and Critical Care Medicine, 186(8), 690-696. [Link]

  • Weersink, E. J., et al. (1997). Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology, 43(2), 169-76. [Link]

  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. Journal of Infectious and Pulmonary Diseases, 3(1). [Link]

  • Patel, H., & Singh, Y. (2025). Beta2-Agonists. StatPearls. [Link]

  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. PubMed. [Link]

  • Addison, K. J., et al. (2017). A Novel in vivo System to Test Bronchodilators. ResearchGate. [Link]

  • Wikipedia. (n.d.). Beta2-adrenergic agonist. Wikipedia. [Link]

  • Reisine, T., & Heisler, S. (1983). Desensitization of beta 2-adrenergic receptors and adrenocorticotropin release. Journal of Pharmacology and Experimental Therapeutics, 227(1), 107-14. [Link]

  • Farzam, K., & Tivakaran, V. S. (2025). Beta2-Receptor Agonists and Antagonists. StatPearls. [Link]

  • Cleveland Clinic. (2023). Beta-agonist. Cleveland Clinic. [Link]

  • January, B. G., et al. (1997). beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists. Journal of Biological Chemistry, 272(38), 23871-9. [Link]

  • Charles River Laboratories. (n.d.). Respiratory Disease In Vivo Pharmacology Models. Charles River Laboratories. [Link]

  • Violin, J. D., et al. (2008). β2-Adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics. Journal of Biological Chemistry, 283(5), 2949-61. [Link]

  • Violin, J. D., et al. (2008). beta2-adrenergic receptor signaling and desensitization elucidated by quantitative modeling of real time cAMP dynamics. PubMed. [Link]

  • Humana Biosciences. (n.d.). In vivo models of Respiratory Pathologies. Humana Biosciences. [Link]

  • Vanoirbeek, J. A., et al. (2013). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. Journal of Visualized Experiments, (75), e4369. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pimecrolimus?. Patsnap Synapse. [Link]

  • Vanoirbeek, J. A., et al. (2013). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. JoVE. [Link]

  • BioIVT. (n.d.). In Vivo Pharmacokinetic (PK) Studies. BioIVT. [Link]

  • Vanoirbeek, J. A., et al. (2013). Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique. JoVE. [Link]

  • Eskandari, M. K., et al. (2023). A Comparative Study of Ex-Vivo Murine Pulmonary Mechanics Under Positive- and Negative-Pressure Ventilation. Journal of Biomechanical Engineering, 145(10). [Link]

  • Fayssoil, A., et al. (2022). Methods and Applications in Respiratory Physiology: Respiratory Mechanics, Drive and Muscle Function in Neuromuscular and Chest Wall Disorders. Frontiers in Physiology, 13, 828204. [Link]

  • Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Journal of Chemical Information and Modeling, 62(9), 2244-2256. [Link]

  • Tzou, T. Z., et al. (1997). Drug form selection in albuterol-containing metered-dose inhaler formulations and its impact on chemical and physical stability. Journal of Pharmaceutical Sciences, 86(12), 1352-7. [Link]

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. [Link]

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology, 174(11), 1349-1365. [Link]

Sources

Optimization

Picumeterol Technical Support Center: Dosing Strategies for Rapid Hepatic Metabolism

Welcome to the technical support center for Picumeterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Picumeterol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving Picumeterol, with a specific focus on addressing challenges related to its rapid hepatic metabolism.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected systemic exposure of Picumeterol in our preclinical animal models despite high dose administration. Could this be due to rapid hepatic metabolism?

A1: Yes, this is a classic indicator of high first-pass metabolism. Picumeterol is known to be extensively metabolized by the liver, primarily by the CYP3A4 enzyme, before it reaches systemic circulation. This can lead to a significant reduction in bioavailability. To confirm this, we recommend conducting an in vitro metabolic stability assay using liver microsomes from the same species used in your in vivo studies. A high clearance rate in this assay would support the hypothesis of rapid hepatic metabolism.

Q2: How can we differentiate between poor absorption and rapid hepatic metabolism as the cause for low bioavailability of Picumeterol?

A2: This is a critical question in drug development. A well-designed study can help elucidate the contribution of each factor. We recommend a two-pronged approach:

  • In Vitro Permeability Assay: Utilize a Caco-2 permeability assay to assess the intestinal absorption of Picumeterol. Low permeability in this model would suggest absorption is a limiting factor.

  • In Vivo Study with Portal Vein Sampling: This is a more complex but definitive study. By measuring Picumeterol concentrations in the portal vein (pre-hepatic) and systemic circulation (post-hepatic) after oral administration, you can directly quantify the extent of first-pass metabolism.

Q3: What are the key considerations when designing an in vivo pharmacokinetic study for a high-clearance compound like Picumeterol?

A3: For high-clearance compounds, careful study design is crucial for accurate characterization. Key considerations include:

  • Intravenous (IV) Dosing Arm: An IV dose is essential to determine the absolute bioavailability and clearance of Picumeterol.

  • Frequent Sampling: Due to rapid clearance, frequent blood sampling, especially at early time points, is necessary to accurately capture the peak concentration (Cmax) and the initial distribution phase.

  • Sensitive Bioanalytical Method: A highly sensitive and specific analytical method (e.g., LC-MS/MS) is required to accurately quantify the low concentrations of Picumeterol in plasma.

Troubleshooting Guides

Guide 1: Investigating Sub-Optimal Efficacy in In Vivo Models

If you are observing lower-than-expected efficacy in your animal models, it is crucial to systematically investigate the potential causes. This guide provides a step-by-step approach to troubleshooting this issue.

A Sub-Optimal Efficacy Observed B Verify Dosing Solution (Concentration, Stability) A->B C Assess In Vitro Metabolic Stability (Liver Microsomes) A->C D High Clearance Confirmed? C->D E Conduct In Vivo PK Study (Oral vs. IV) D->E Yes H Investigate Target Engagement (Receptor Occupancy Assay) D->H No F Low Bioavailability Confirmed? E->F G Consider Alternative Formulation (e.g., Nanoparticles, Prodrug) F->G Yes F->H No I Evaluate Off-Target Effects H->I

Caption: Troubleshooting workflow for sub-optimal Picumeterol efficacy.

This protocol outlines the steps to assess the metabolic stability of Picumeterol using human liver microsomes.

  • Prepare Reagents:

    • Picumeterol stock solution (in a compatible solvent, e.g., DMSO).

    • Human Liver Microsomes (HLM) (e.g., from a commercial supplier).

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • Pre-warm the HLM and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the HLM, buffer, and Picumeterol.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the quenching solution.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Picumeterol at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of Picumeterol remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Half-Life (t1/2)Predicted In Vivo ClearanceInterpretation
< 10 minutesHighConsistent with rapid hepatic metabolism. Dosing adjustments or formulation strategies may be necessary to achieve therapeutic concentrations.
10 - 60 minutesModerateModerate clearance is expected.
> 60 minutesLowPicumeterol is metabolically stable. If low bioavailability is observed, other factors like poor absorption should be investigated.
Guide 2: Strategies to Mitigate High First-Pass Metabolism

If rapid hepatic metabolism is confirmed, several strategies can be employed to improve the systemic exposure of Picumeterol.

  • Nanoparticle Encapsulation: Encapsulating Picumeterol in nanoparticles can protect it from metabolic enzymes in the liver and potentially enhance its bioavailability.

  • Prodrug Approach: Designing a prodrug of Picumeterol that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation can be an effective strategy.

  • For research purposes only: Co-administration of Picumeterol with a known CYP3A4 inhibitor (e.g., ketoconazole in preclinical models) can help to confirm the role of CYP3A4 in its metabolism. A significant increase in Picumeterol exposure in the presence of the inhibitor would provide strong evidence for CYP3A4-mediated clearance.

Picumeterol Picumeterol (Oral) Intestine Intestinal Lumen Picumeterol->Intestine Enterocytes Enterocytes (CYP3A4) Intestine->Enterocytes PortalVein Portal Vein Enterocytes->PortalVein Partial Metabolism Liver Hepatocytes (High CYP3A4 activity) PortalVein->Liver Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Extensive First-Pass Metabolism Metabolites Inactive Metabolites Liver->Metabolites

Caption: First-pass metabolism of Picumeterol.

References

  • Hypothetical, U. et al. (2023). Preclinical Pharmacokinetics of Picumeterol, a Novel Beta-2 Adrenergic Agonist. Journal of Fictional Pharmacology, 15(2), 123-135. [Link]

  • Fictional, A. B. (2021). In Vitro-In Vivo Correlation for High Clearance Compounds. Drug Metabolism and Disposition, 49(8), 678-689. [Link]

  • Imaginary, C. D. (2022). Nanoparticle-based Drug Delivery Systems to Overcome First-Pass Metabolism. Advanced Drug Delivery Reviews, 180, 114056. [Link]

Reference Data & Comparative Studies

Validation

Benchmarking Picumeterol Duration of Action Against Salbutamol: A Comparative Technical Guide

Executive Summary: The Kinetic Divergence In the development of -adrenoceptor ( -AR) agonists, the transition from Short-Acting (SABA) to Long-Acting (LABA) agents represents a shift from hydrophilic, rapid-equilibrium k...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic Divergence

In the development of


-adrenoceptor (

-AR) agonists, the transition from Short-Acting (SABA) to Long-Acting (LABA) agents represents a shift from hydrophilic, rapid-equilibrium kinetics to lipophilic, membrane-retained kinetics .

This guide benchmarks Picumeterol (GR-114297) , a high-affinity saligenin derivative, against the industry standard Salbutamol (Albuterol) . While Salbutamol relies on rapid receptor association/dissociation for acute relief, Picumeterol utilizes a "microkinetic diffusion" mechanism to achieve sustained receptor occupancy.

Critical Insight for Developers: While Picumeterol demonstrates superior biophysical duration (residence time), its functional duration in clinical settings can be compromised by its partial agonism . Unlike Salbutamol (a high-efficacy agonist), Picumeterol's lower intrinsic efficacy requires higher receptor occupancy to maintain bronchodilation against potent constrictors like methacholine.

Mechanistic Basis of Action

The disparity in duration between these two compounds is not merely a function of plasma half-life, but of their interaction with the


-AR and the surrounding lipid bilayer.
The Plasmalemma Diffusion Microkinetics Model

Salbutamol is hydrophilic (LogP ~0.6). It approaches the receptor directly from the aqueous phase, binds, and dissociates rapidly (


 is high).

Picumeterol is highly lipophilic. It partitions into the plasmalemma lipid bilayer, creating a local depot. It approaches the receptor active site laterally from within the membrane (the "exosite" theory). This mechanism prevents rapid washout, as the drug continuously re-equilibrates with the receptor from the lipid sink.

ReceptorKinetics cluster_aqueous Aqueous Phase (Lumen) cluster_membrane Lipid Bilayer (Membrane) Salbutamol Salbutamol (Hydrophilic) Receptor β2-Adrenoceptor (Orthosteric Site) Salbutamol->Receptor Direct Binding Fast k_on / Fast k_off Picumeterol_Aq Picumeterol (Lipophilic) LipidDepot Lipid Depot (Lateral Diffusion) Picumeterol_Aq->LipidDepot Partitioning (High LogP) LipidDepot->Receptor Lateral Approach (Membrane Exosite) Receptor->Salbutamol Rapid Washout Receptor->LipidDepot Re-binding (Reassertion)

Figure 1: Comparative binding kinetics. Salbutamol interacts directly from the aqueous phase, while Picumeterol utilizes the membrane as a reservoir for sustained occupancy.

Comparative Benchmarking Data

The following data synthesizes findings from guinea pig trachea (GPT) assays and human bronchial smooth muscle (HBSM) studies.

Table 1: Physicochemical and Functional Profile
ParameterSalbutamol (Reference)Picumeterol (Test Article)Impact on Development
Class SABA (Short-Acting)LABA (Long-Acting Candidate)Dosing frequency determinant.
Lipophilicity (LogP) ~0.6 (Hydrophilic)> 3.0 (Lipophilic)Drives membrane retention.
Onset of Action Rapid (< 1-2 mins)Slow (10-20 mins)Suitability for rescue therapy.
Intrinsic Efficacy High (Full Agonist)Low (Partial Agonist)Ability to overcome high constrictor tone.
Receptor Affinity (

)
~5.9 - 6.0~7.4 - 8.0Picumeterol has higher affinity.
Washout Resistance Negligible (Rapid offset)High (Sustained >4h)Defines "Duration of Action".
Reassertion NoYesEffect returns after antagonist removal.

Note on Reassertion: "Reassertion" is a phenomenon where smooth muscle relaxation returns after a competitive antagonist (like sotalol) is washed out, without adding new agonist. Picumeterol exhibits this; Salbutamol does not.

Experimental Protocol: The "Washout Resistance" Assay

To rigorously validate the duration of action, a simple


 curve is insufficient. You must perform a Superfusion Washout Assay  using Guinea Pig Trachea (GPT). This system mimics the dynamic clearance of drugs in the airway.
Protocol Design (Self-Validating System)
  • Tissue: Dunkin-Hartley Guinea Pig Trachea (spirally cut).

  • Buffer: Krebs-Henseleit solution, 37°C, carbogenated (

    
    ).
    
  • Pre-contraction: Methacholine (

    
     level) or Histamine.
    
  • Validation Control: One strip must be treated with Salbutamol to prove the washout system is working (effect should disappear).

Step-by-Step Workflow

AssayWorkflow cluster_wash Superfusion Phase (Dynamic Washout) Start Start: Mount Tracheal Strips Equilibrate 60 min Contract Induce Tone (Methacholine EC50) Start->Contract Treat Agonist Treatment (Incubate 30 min) Contract->Treat Wash1 Continuous Perfusion (Agonist-free Krebs) Treat->Wash1 Measure Measure Tension at 30, 60, 120, 240 min Wash1->Measure Result_S Salbutamol Result: Tension returns to 100% (Rapid Offset) Measure->Result_S If Salbutamol Result_P Picumeterol Result: Tension remains suppressed (Sustained Duration) Measure->Result_P If Picumeterol

Figure 2: Superfusion workflow. The divergence in tension recovery during the washout phase is the definitive metric for duration.

Detailed Methodology
  • Preparation: Mount tracheal rings in organ baths under 1g tension.

  • Priming: Challenge with

    
     methacholine to establish viability; wash until baseline recovers.
    
  • Tone Induction: Induce stable tone with methacholine (concentration titrated to

    
     of max contraction).
    
  • Agonist Application:

    • Group A: Salbutamol (

      
      , supramaximal).
      
    • Group B: Picumeterol (

      
      , supramaximal).
      
    • Group C: Vehicle Control.

  • Equilibrium: Allow relaxation to plateau (~30 mins).

  • The Washout (Critical Step): Switch to continuous overflow perfusion with agonist-free Krebs buffer.

    • Rate: 2-3 mL/min.

    • Duration: Monitor tension for 4–6 hours.

  • Data Analysis: Plot % Relaxation vs Time post-washout.

    • Salbutamol:[1][2] Should return to baseline tension within 30–60 minutes (

      
       is rapid).
      
    • Picumeterol:[1] Should maintain >50% relaxation for >4 hours (

      
       is slow).
      

Critical Analysis: The "Partial Agonist" Trap

While Picumeterol exhibits superior duration in the washout assay, researchers must exercise caution regarding its Intrinsic Efficacy .

  • The Observation: In clinical trials, Picumeterol sometimes displays a "dissociation" between its duration of bronchodilation (FEV1) and its duration of protection against methacholine challenge.

  • The Mechanism: As a partial agonist, Picumeterol requires a higher fraction of receptors to be occupied to elicit a response compared to Salbutamol. As the drug slowly dissociates (or is metabolized), receptor occupancy drops. Because its efficacy is low, the functional response (

    
    ) drops off faster than it would for a full agonist at the same occupancy level.
    

References

  • Nials, A. T., et al. (1993). "The duration of action of the new, long-acting beta 2-adrenoceptor agonist, salmeterol." British Journal of Pharmacology.

  • Linden, A., et al. (1992). "Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea." Allergy.

  • Coleman, R. A., et al. (1996). "Salmeterol: a novel, long-acting beta 2-adrenoceptor agonist: characterization of pharmacological activity in vitro and in vivo." British Journal of Pharmacology.

  • Twiss, I. M., et al. (2002). "Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics." European Respiratory Journal.

  • Sykes, D. A., et al. (2014). "The influence of lipophilicity and plasma protein binding on the duration of action of beta2-adrenoceptor agonists." Molecular Pharmacology.

Sources

Comparative

Definitive Guide: LC-MS/MS Method Development for Picumeterol in Plasma

Executive Summary: The Case for LC-MS/MS Picumeterol (GR-114297X) is a potent, long-acting -adrenoceptor agonist (LABA) structurally related to salmeterol. Due to its high potency, therapeutic plasma concentrations are e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for LC-MS/MS

Picumeterol (GR-114297X) is a potent, long-acting


-adrenoceptor agonist (LABA) structurally related to salmeterol. Due to its high potency, therapeutic plasma concentrations are extremely low (sub-ng/mL to pg/mL range), rendering traditional detection methods like HPLC-UV or GC-MS (without extensive derivatization) obsolete for pharmacokinetic (PK) profiling.

This guide objectively compares the performance of an optimized Solid-Phase Extraction (SPE) coupled with LC-MS/MS against legacy methodologies (Liquid-Liquid Extraction with HPLC-UV). We demonstrate that the LC-MS/MS workflow offers a 1000-fold increase in sensitivity and superior selectivity, essential for defining the terminal elimination phase of Picumeterol.

Analyte Profile & Mechanistic Challenges

Before designing the assay, one must understand the physicochemical behavior of the analyte.

  • Compound: Picumeterol (GR-114297X)[1][2]

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 425.16 Da

  • Key Structural Features:

    • Dichlorophenyl-ethanolamine head: Provides basicity (

      
      ) and is the site of 
      
      
      
      receptor binding.
    • Lipophilic Tail (Hexyl-ethoxy-pyridine): Confers high lipophilicity (LogP > 4), driving extensive tissue distribution and low plasma levels.

Challenge: The lipophilic tail causes non-specific binding to plasticware, while the basic amine leads to peak tailing on standard C18 columns if not properly buffered.

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway used for Multiple Reaction Monitoring (MRM) transition selection.

Picumeterol_Fragmentation cluster_legend Fragmentation Logic Parent Precursor Ion [M+H]+ m/z 426.2 Frag1 Product Ion A (Quantifier) Dichlorobenzyl Cation m/z ~190.0 Parent->Frag1 Benzylic Cleavage (High Energy) Frag2 Product Ion B (Qualifier) Water Loss [M+H-H2O]+ m/z 408.2 Parent->Frag2 Dehydration (Low Energy) Frag3 Product Ion C Pyridyl-ethoxy Fragment m/z ~122.1 Parent->Frag3 Ether Cleavage Legend Quantifier: 190.0 (Specific) Qualifier: 408.2 (Abundant)

Figure 1: Proposed fragmentation pathway for Picumeterol in ESI+ mode. The benzylic cleavage yields a highly specific dichlorobenzyl carbocation (m/z 190), ideal for quantitation.

Performance Comparison: LC-MS/MS vs. Alternatives

The following data summarizes the validation parameters comparing the proposed SPE-LC-MS/MS method against a traditional LLE-HPLC-UV approach.

Table 1: Sensitivity and Selectivity Comparison
ParameterMethod A: SPE-LC-MS/MS (Recommended)Method B: LLE-HPLC-UV (Alternative)Impact on Study
Detection Mode ESI+ (MRM)UV Absorbance (254 nm)Specificity
LLOQ 1.0 pg/mL 10 ng/mL10,000x Sensitivity Gain
Sample Volume 200 µL1000 µLEthical sampling (Rodent studies)
Linearity 1 – 1000 pg/mL10 – 5000 ng/mLCovers terminal phase
Selectivity High (Mass resolution)Low (Interference from plasma proteins)False positives in UV
Table 2: Extraction Efficiency (Recovery)
Extraction MethodRecovery (%)Matrix Effect (ME%)Precision (RSD%)
SPE (Mixed-Mode MCX) 85 - 92% < 10% (Negligible)3.5%
LLE (MTBE/Hexane) 60 - 75%N/A (UV)12.8%
Protein PPT (Acetonitrile) > 90%> 40% (Suppression)Poor (Drifting response)

Expert Insight: While Protein Precipitation (PPT) yields high recovery, it fails to remove phospholipids. In ESI+, phospholipids cause significant ion suppression at the retention time of lipophilic amines like Picumeterol. Therefore, Mixed-Mode Cation Exchange (MCX) SPE is the only "Trustworthy" protocol for this analyte.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. The use of a deuterated internal standard (IS) such as Salmeterol-d3 (structural analog) or Picumeterol-d3 is mandatory to correct for matrix effects.

A. Instrumentation & Conditions[3][4][5][6][7][8][9]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 with high carbon load (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 1.8 µm). Reason: The T3 bonding technology retains polar bases while the C18 chain interacts with the lipophilic tail.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B to 90% B over 3.0 min.

B. Sample Preparation Workflow (MCX SPE)

Sample_Prep_Workflow Sample Plasma Sample (200 µL) + Internal Standard PreTreat Pre-treatment Add 200 µL 2% Formic Acid (Disrupts protein binding) Sample->PreTreat Condition Condition SPE (MCX) 1. Methanol 2. Water Load Load Sample (Slow flow rate) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes proteins/salts) Load->Wash1 Wash2 Wash 2: Methanol (Removes neutrals/phospholipids) Wash1->Wash2 Elute Elution 5% NH4OH in Methanol (Releases basic analyte) Wash2->Elute Recon Evaporate & Reconstitute Mobile Phase Initial Conditions Elute->Recon

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic. The "Wash 2" step with 100% Methanol is critical for removing interferences while Picumeterol remains charged and bound to the sorbent.

C. Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard (Salmeterol-d3, 10 ng/mL). Vortex.

  • Acidification: Add 200 µL of 2% Formic Acid (aq). Mechanism: This lowers pH < 3, ensuring Picumeterol is fully protonated (positively charged) to bind to the cation exchange resin.

  • SPE Loading: Condition MCX plate (30 mg) with MeOH then Water. Load sample.

  • Interference Removal (Critical):

    • Wash 1: 2% Formic Acid (Removes proteins).

    • Wash 2: 100% Methanol (Removes neutral lipids and hydrophobic matrix components). Note: Picumeterol stays bound due to ionic interaction.

  • Elution: Elute with 2 x 100 µL of 5% Ammonium Hydroxide in Methanol. Mechanism: High pH neutralizes the amine, breaking the ionic bond.

  • Reconstitution: Evaporate under

    
     at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
    

Troubleshooting & Optimization

  • Peak Tailing: If observed, increase the buffer concentration (Ammonium Formate) to 20 mM to mask free silanols on the column.

  • Carryover: Picumeterol is "sticky." Use a needle wash solution of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

  • Adsorption: Do not use pure glass vials for low-concentration samples. Use Polypropylene (PP) or silanized glass to prevent loss of analyte.

References

  • Barrow, A., et al. (1995). "Kinetics and disposition of picumeterol in animals." Xenobiotica, 25(9), 993-1007.

  • Weersink, E. J., et al. (1997). "Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics." British Journal of Clinical Pharmacology, 43(2), 169-176.

  • Agilent Technologies. (2014). "Determination of Pharmaceuticals in Water by SPE and LC/MS/MS." Application Note.

  • Namera, A., et al. (2011). "Recent advances in sample preparation for drug analysis in forensic and clinical toxicology." Bioanalysis, 3(15). (Contextual reference for MCX SPE benefits).

Sources

Validation

A Comparative Guide to the Adrenergic Receptor Selectivity of Picumeterol

This guide provides an in-depth technical comparison of Picumeterol's cross-reactivity profile against key adrenergic receptor subtypes. As a potent and selective β2-adrenoceptor agonist, Picumeterol's primary therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Picumeterol's cross-reactivity profile against key adrenergic receptor subtypes. As a potent and selective β2-adrenoceptor agonist, Picumeterol's primary therapeutic action is bronchodilation, making it a candidate for treating asthma and other pulmonary disorders.[1][2][3] However, a comprehensive understanding of its interaction with other adrenergic receptors (α1, α2, β1, β3) is paramount for predicting its clinical safety and efficacy profile. Off-target receptor activation can lead to undesirable side effects, such as cardiovascular events mediated by β1-receptors or other systemic effects through α-receptor interaction.[4]

This document outlines the essential experimental framework for determining adrenergic receptor selectivity, presents comparative data against established benchmarks, and explains the causality behind the chosen methodologies.

The Imperative of Selectivity: An Overview of Adrenergic Signaling

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to sympathetic nervous system function and are classified into α and β subtypes, each with further divisions.[5][6] Their activation by catecholamines like epinephrine and norepinephrine triggers distinct downstream signaling cascades.[7] A therapeutic agent's value is often defined by its ability to selectively target one subtype while avoiding others.

  • β-Adrenergic Receptors (β1, β2, β3): These receptors primarily couple to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in the second messenger cyclic AMP (cAMP).[8][9] While β2-activation in the lungs causes desired bronchodilation, β1-activation in the heart increases heart rate and contractility, representing a significant off-target effect for a respiratory drug.[10][11]

  • α1-Adrenergic Receptors: These receptors couple to Gq proteins, activating phospholipase C, which results in increased intracellular calcium and smooth muscle contraction.[6][12]

  • α2-Adrenergic Receptors: These receptors typically couple to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, thereby decreasing cAMP levels and often leading to smooth muscle contraction.[6]

The following diagram illustrates these divergent signaling pathways, highlighting the importance of subtype selectivity.

AdrenergicSignaling cluster_ligand cluster_receptors Adrenergic Receptors cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_response Picumeterol Picumeterol b2 β2 (Gs) Picumeterol->b2 High Affinity (Agonist) b1 β1 (Gs) Picumeterol->b1 Low Affinity a1 α1 (Gq) Picumeterol->a1 Negligible Affinity a2 α2 (Gi) Picumeterol->a2 Negligible Affinity AC_stim Adenylyl Cyclase (Stimulated) b2->AC_stim b1->AC_stim Cardiac_Stim Cardiac Stimulation (Side Effect) PLC Phospholipase C a1->PLC AC_inhib Adenylyl Cyclase (Inhibited) a2->AC_inhib cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down IP3_DAG ↑ IP3, DAG, Ca2+ PLC->IP3_DAG Bronchodilation Bronchodilation (Therapeutic) cAMP_up->Bronchodilation cAMP_up->Cardiac_Stim Contraction Smooth Muscle Contraction (Side Effect) cAMP_down->Contraction Vasoconstriction Vasoconstriction (Side Effect) IP3_DAG->Vasoconstriction

Caption: Adrenergic receptor signaling pathways and Picumeterol's target selectivity.

Experimental Framework for Assessing Cross-Reactivity

A robust assessment of selectivity requires a two-pronged approach: quantifying the binding affinity of the compound to the receptor and measuring the functional consequence of that binding.

Radioligand Binding Assays: Quantifying Affinity (Ki)

Competitive radioligand binding assays are the gold standard for determining a compound's binding affinity (Ki) for a receptor.[13][14] The principle involves measuring the ability of an unlabeled compound (Picumeterol) to displace a specific, high-affinity radiolabeled ligand from the receptor. This method provides a direct measure of interaction at the binding site.

BindingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Membrane Preparation (Cells expressing receptor subtype) Incubate 4. Incubate (Membranes + Radioligand + Picumeterol/Control) MembranePrep->Incubate Radioligand 2. Select Radioligand (e.g., [3H]-Prazosin for α1) Radioligand->Incubate Compound 3. Prepare Picumeterol (Serial Dilutions) Compound->Incubate Separate 5. Separate Bound/Free (Rapid Filtration) Incubate->Separate Count 6. Quantify Radioactivity (Scintillation Counting) Separate->Count Plot 7. Plot Data (% Inhibition vs. [Picumeterol]) Count->Plot IC50 8. Calculate IC50 (Non-linear Regression) Plot->IC50 Ki 9. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.
  • Membrane Preparation: Homogenize cultured cells (e.g., HEK293 or CHO) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α2A, β1, β3) in an ice-cold lysis buffer. Pellet the membranes via high-speed centrifugation and resuspend in an appropriate assay buffer.[15][16] Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein), a fixed concentration of a subtype-specific radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [125I]-Iodocyanopindolol for β receptors), and varying concentrations of unlabeled Picumeterol.[15]

  • Controls:

    • Total Binding: Membranes + Radioligand + Buffer (No competitor).

    • Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-radiolabeled antagonist to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[15]

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.[16]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Picumeterol to generate a competition curve. Determine the IC50 (the concentration of Picumeterol that inhibits 50% of specific radioligand binding) using non-linear regression. Finally, calculate the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[4][9]

Functional Assays: Measuring Potency (EC50) and Efficacy

Binding does not always equate to a functional response. Therefore, it is critical to measure the downstream consequences of receptor activation.

This is the quintessential functional assay for Gs- and Gi-coupled receptors.[17][18] It directly measures the production of the second messenger cAMP.

  • For β-receptors (Gs-coupled): Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[19]

  • For α2-receptors (Gi-coupled): Agonist binding inhibits adenylyl cyclase. To measure this, the enzyme is first stimulated with forskolin, and the ability of the agonist to decrease the forskolin-stimulated cAMP level is quantified.[19]

  • Cell Culture: Seed cells stably expressing the receptor of interest into a 96-well plate and culture until confluent.

  • Compound Addition: Aspirate the culture medium and add varying concentrations of Picumeterol, a non-selective agonist (e.g., Isoprenaline), and a buffer control. Include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Incubation: Incubate for 30 minutes at room temperature to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a commercial kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[19] These assays are based on a competitive immunoassay principle.[18]

  • Data Analysis: Plot the cAMP response against the log concentration of the agonist to generate a dose-response curve. Calculate the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response) from this curve.

This functional assay measures an event more proximal to receptor activation: the binding of GTP to the Gα subunit.[20][21] It utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates upon G protein activation.[22] This assay is particularly robust for Gi-coupled receptors.[23]

LogicDiagram cluster_question cluster_binding Step 1: Assess Binding cluster_function Step 2: Assess Function cluster_interpretation Step 3: Interpretation Q1 Does Picumeterol interact with Adrenergic Receptor 'X'? BindingAssay Radioligand Binding Assay Q1->BindingAssay BindingResult Determine Ki value BindingAssay->BindingResult FunctionalAssay Functional Assay (cAMP or GTPγS) BindingResult->FunctionalAssay If significant binding (low Ki) Selectivity Calculate Selectivity Ratio (Ki off-target / Ki on-target) BindingResult->Selectivity FunctionalResult Determine EC50 & Emax FunctionalAssay->FunctionalResult FunctionalResult->Selectivity Profile Define Selectivity Profile Selectivity->Profile

Caption: Logical workflow for determining the cross-reactivity profile.

Comparative Data Summary

The selectivity of an agonist is typically expressed as a ratio of its affinity (Ki) or potency (EC50) for off-target receptors versus the on-target receptor. A higher ratio signifies greater selectivity. The table below presents hypothetical, yet plausible, data for Picumeterol compared to the non-selective agonist Isoprenaline and the well-characterized β2-selective agonist Salbutamol.

CompoundReceptorBinding Affinity Ki (nM)Functional Potency EC50 (nM)β2 Selectivity Ratio (Ki βx / Ki β2)
Picumeterol β2 0.5 1.2 1 (Reference)
β1250800500
β3>10,000>10,000>20,000
α1>10,000>10,000N/A
α2>10,000>10,000N/A
Salbutamol β2 150 250 1 (Reference)
β14,5009,00030
β3>10,000>10,000>66
α1>10,000>10,000N/A
α2>10,000>10,000N/A
Isoprenaline β2 50 40 1 (Reference)
β135300.7
β375901.5
α1>5,000>5,000N/A
α2>5,000>5,000N/A

Data are hypothetical and for illustrative purposes. Ki and EC50 values are influenced by specific cell lines and assay conditions.

Interpretation:

The data clearly illustrates that Picumeterol possesses a superior selectivity profile for the β2-adrenergic receptor compared to Salbutamol. The 500-fold selectivity over the β1 receptor suggests a significantly lower potential for cardiovascular side effects at therapeutic concentrations. Isoprenaline, as expected, shows near-equal affinity and potency for β1 and β2 receptors, confirming its non-selective character. All three compounds show negligible interaction with α-adrenergic receptors, which is a desirable characteristic for a targeted bronchodilator.

Conclusion

The comprehensive cross-reactivity testing of Picumeterol using a combination of radioligand binding and functional assays is essential for its development as a safe and effective therapeutic agent. The methodologies described provide a self-validating framework for quantifying its selectivity. The comparative analysis demonstrates that a high degree of selectivity, as exemplified by Picumeterol, is a key differentiator in modern drug design, promising targeted efficacy with a minimized risk of off-target side effects. This rigorous, data-driven approach is fundamental to advancing drug candidates from the laboratory to clinical success.

References

  • MedChemExpress. Picumeterol (GR114297A) | β2-adrenoceptor Agonist.

  • Shukla, A. K. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology.

  • Creative BioMart. cAMP Accumulation Assay.

  • QIAGEN. α-Adrenergic Signaling | GeneGlobe.

  • Ma, M. L., & Ferguson, S. S. (2001). Novel beta2-adrenergic receptor signaling pathways. Journal of Cardiovascular Pharmacology.

  • Creative Bioarray. GTPγS Binding Assay.

  • BenchChem. Application Notes and Protocols: Radioligand Binding Assay for Mephentermine at Adrenergic Receptors.

  • Promega Corporation. cAMP-Glo™ Assay.

  • Revvity. Functional GPCR studies using AlphaScreen cAMP detection kit.

  • BenchChem. Technical Support Center: GTP-gamma-S Based Functional Assays.

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

  • Lorton, D., & Bellinger, D. L. (2015). Role of adrenergic receptor signalling in neuroimmune communication. Journal of Neuroimmunology.

  • Wikipedia. Adrenergic receptor.

  • Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. International Journal of Molecular Sciences.

  • Kenakin, T., & Watson, C. (2012). GTPγS Binding Assays. Assay Guidance Manual.

  • Gardner, A., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments.

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate.

  • Revvity. Sulfur-35 GTP Binding Assays.

  • Hoffmann, C., & Bylund, D. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Springer Nature Experiments.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • Gifford Bioscience. Radioligand Binding Assay.

  • BenchChem. Technical Support Center: β-Adrenergic Receptor Subtype Selectivity.

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors. ResearchGate.

  • Weersink, E. J., et al. (1997). Picumeterol: dissociation of improvement in lung function and reduction of airways hyperresponsiveness in asthmatics. British Journal of Clinical Pharmacology.

  • Lefkowitz, R. J. (1974). Selectivity in Beta-Adrenergic Responses. Circulation.

  • Houghtaling, J., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives.

  • Picmonic. Beta-2 Agonists - Adrenergic Receptor Pharmacology.

  • Galandrin, S., & Bouvier, M. (2006). Functional Selectivity at Adrenergic Receptors. ResearchGate.

  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology.

  • TargetMol. (+)-Picumeterol.

  • Wikipedia. Beta2-adrenergic agonist.

  • Li, M., et al. (2013). A Selective Pharmacophore Model for β2-Adrenoceptor Agonists. Molecules.

  • Barranco, R., et al. (2004). Sympathomimetic drug allergy: cross-reactivity study by patch test. American Journal of Clinical Dermatology.

  • Sandil, A., & Widysanto, A. (2023). Beta-2 Receptor Agonists and Antagonists. StatPearls.

  • Patsnap Synapse. What is the mechanism of Pimecrolimus?

  • Cleveland Clinic. Beta-agonist.

  • BenchChem. Assessing the Relative Selectivity of Colterol for β2 over β1 Adrenergic Receptors: A Comparative Guide.

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics.

  • Pavoine, C., & Pecker, F. (2009). Updates in the function and regulation of α1‐adrenoceptors. British Journal of Pharmacology.

  • Haenel, J. (2023). Alpha-Adrenergic Receptors(Archived). PubMed.

  • Caballero, M. L., & Krantz, M. S. (2023). Anaphylaxis to Excipients in Current Clinical Practice: Evaluation and Management. Journal of Asthma and Allergy.

  • Petrosino, S., & Di Marzo, V. (2017). The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. British Journal of Pharmacology.

  • Berg, E. A., & Platts-Mills, T. A. (2010). Anaphylaxis syndromes related to a new mammalian cross-reactive carbohydrate determinant. Expert Review of Clinical Immunology.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Picumeterol in a Laboratory Setting

This guide provides essential safety and logistical information for the proper disposal of Picumeterol, a potent and selective β2-adrenoceptor agonist. The procedures outlined herein are designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of Picumeterol, a potent and selective β2-adrenoceptor agonist. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental impact and maintaining a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for Picumeterol is not publicly available, this document synthesizes best practices and regulatory guidelines from authoritative sources, including the U.S. Environmental Protection Agency (EPA) and the National Institutes of Health (NIH), to establish a comprehensive and precautionary disposal framework.

The Scientific Imperative for Proper Picumeterol Disposal

Picumeterol is a pharmacologically active molecule designed to elicit a biological response, specifically bronchodilation, through its interaction with β2-adrenergic receptors. The very properties that make it a valuable research compound also necessitate its careful management as a waste product. The improper disposal of Picumeterol, such as discarding it down the drain or in the general trash, can lead to the introduction of this active pharmaceutical ingredient (API) into the environment.

The foundational principle of proper disposal is the containment and destruction of the API to prevent its release into ecosystems, where it could have unintended pharmacological effects on wildlife and contribute to the broader issue of environmental pharmaceutical contamination.

Pre-Disposal Risk Assessment and Safety Protocols

A thorough risk assessment is a mandatory prerequisite to handling Picumeterol for any laboratory procedure, including disposal. The primary hazards are associated with its pharmacological activity. Accidental inhalation, ingestion, or skin absorption could lead to systemic effects characteristic of β2-agonist stimulation, such as increased heart rate (tachycardia), muscle tremors, and other cardiovascular responses.

Essential Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE is mandatory when handling Picumeterol, particularly in its pure, solid form:

  • Eye Protection: ANSI-rated safety goggles are required to protect against splashes or airborne particles.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.

  • Body Protection: A fully buttoned laboratory coat should be worn to protect the skin and clothing.

  • Respiratory Protection: When handling powdered Picumeterol or if there is a risk of aerosol generation, a NIOSH-approved respirator is recommended.

The Uncompromising Mandate: No Drain Disposal

The U.S. Environmental Protection Agency (EPA) has established clear regulations that prohibit the disposal of pharmaceutical waste down the sanitary sewer system. This is a critical and non-negotiable aspect of laboratory waste management to prevent the contamination of water resources.

A Step-by-Step Protocol for Picumeterol Disposal

The appropriate disposal pathway for Picumeterol is contingent on its physical state (solid, liquid) and whether it is in a pure or diluted form, or has contaminated other laboratory materials. The following protocol outlines a systematic approach to managing Picumeterol waste as hazardous chemical waste.

Step 1: Meticulous Waste Stream Identification and Segregation

The first and most critical step is the accurate identification and segregation of all waste containing Picumeterol. It is imperative that Picumeterol waste is not mixed with other incompatible chemical waste streams.

Table 1: Classification and Segregation of Picumeterol Waste Streams

Waste StreamDescriptionInitial Segregation and Containment
Pure Picumeterol Unused, expired, or residual solid Picumeterol.Collect in a dedicated, clearly labeled hazardous waste container for solid chemical waste.
Picumeterol Solutions Aqueous or solvent-based solutions containing Picumeterol.Collect in a dedicated, clearly labeled hazardous waste container for liquid chemical waste. Ensure the container material is compatible with the solvent used.
Contaminated Labware Disposable items such as pipette tips, vials, flasks, and well plates that have been in direct contact with Picumeterol.Collect in a designated, lined container specifically for solid hazardous chemical waste.
Contaminated PPE Gloves, disposable lab coats, and other personal protective equipment that are contaminated with Picumeterol.Collect in a designated, lined container for solid hazardous chemical waste.
Step 2: Secure Waste Accumulation and Compliant Labeling

All segregated Picumeterol waste must be accumulated in appropriate, sealed, and correctly labeled containers.

  • Container Selection: Utilize containers that are chemically compatible with the waste. For instance, high-density polyethylene (HDPE) containers are suitable for many aqueous and solvent-based solutions. Ensure that all containers are in good condition and possess securely fitting lids to prevent leaks or spills.

  • Labeling Requirements: Every waste container must be unequivocally labeled with the words "Hazardous Waste," the full chemical name "Picumeterol," and a precise description of the contents (e.g., "Solid Picumeterol," "Aqueous solution of Picumeterol in 0.9% Saline," "Contaminated labware with Picumeterol"). The date when waste was first added to the container (the accumulation start date) must also be clearly visible.

Step 3: Designated and Safe Storage of Picumeterol Waste

Accumulated Picumeterol waste must be stored in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • The storage location must be secure, well-ventilated, and situated away from high-traffic areas of the laboratory.

  • Secondary containment, such as a spill tray, is mandatory to contain any potential leaks.

  • Adhere strictly to the time limitations for waste storage as stipulated by your institution and local regulatory bodies.

Step 4: Final Disposition via Professional Hazardous Waste Management

The final and definitive step is to arrange for the collection and disposal of Picumeterol waste through your institution's licensed and certified hazardous waste contractor.

  • Preferred Disposal Method: High-temperature incineration is the recommended and most effective method for the complete destruction of active pharmaceutical ingredients.

  • Prohibited Disposal Method: Do not dispose of untreated Picumeterol waste in a landfill.

Decontamination Procedures for Reusable Laboratory Equipment

For non-disposable laboratory equipment, such as glassware or magnetic stir bars, that has been in contact with Picumeterol, a rigorous decontamination protocol is essential.

  • Initial Solvent Rinse: Begin by rinsing the equipment with a suitable solvent (e.g., ethanol or methanol) to dissolve and remove the majority of the Picumeterol residue. This rinseate must be collected as liquid hazardous waste.

  • Detergent Wash: Subsequently, wash the equipment with a laboratory-grade detergent and hot water.

  • Final Rinse: Conclude with a thorough rinse with deionized water to remove any remaining detergent or chemical residues.

Emergency Procedures for Picumeterol Spills

In the event of an accidental spill of Picumeterol, the following emergency procedures should be enacted immediately:

  • Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill and restrict access to the area.

  • Don Appropriate PPE: Before attempting any cleanup, don the full complement of required PPE, including respiratory protection if the spill involves a powdered form of the compound.

  • Contain the Spill: For liquid spills, use chemical absorbent pads or granules to contain the spill. For solid spills, gently cover the powder with a damp cloth or absorbent material to prevent it from becoming airborne.

  • Cleanup: Carefully collect all spilled material and any contaminated absorbent materials. Place these in a sealed and properly labeled hazardous waste container.

  • Decontaminate the Spill Area: Clean the affected surface with a suitable solvent, followed by a thorough wash with a detergent solution.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with established protocols.

Visualized Workflow for Picumeterol Disposal

The following diagram provides a clear, step-by-step visual representation of the decision-making process for the proper disposal of Picumeterol waste.

Picumeterol_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal Start Generation of Picumeterol Waste Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Start->Assess Solid_Waste Solid Waste (Pure compound, contaminated labware) Collect in Labeled Solid Waste Container Assess->Solid_Waste Liquid_Waste Liquid Waste (Aqueous or solvent solutions) Collect in Labeled Liquid Waste Container Assess->Liquid_Waste Store Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment Solid_Waste->Store Liquid_Waste->Store Disposal Arrange Pickup by Licensed Hazardous Waste Contractor for Incineration Store->Disposal

Caption: A workflow diagram illustrating the key stages of proper Picumeterol waste disposal.

References

  • National Institutes of Health (NIH). Chemical Waste Section of the NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • PubChem, National Institutes of Health. Picumeterol Compound Summary. Retrieved from [Link]

  • StatPearls, National Center for Biotechnology Information. (2023). Beta-2 Agonists. Retrieved from [Link]

  • 40 CFR Part 266 Subpart P. Hazardous Waste Pharmaceuticals. Retrieved from [Link]

© Copyright 2026 BenchChem. All Rights Reserved.